Methyl 4-bromothiophene-2-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-bromothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2S/c1-9-6(8)5-2-4(7)3-10-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZXLAIWCQLSAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70508922 | |
| Record name | Methyl 4-bromothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70508922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62224-16-2 | |
| Record name | Methyl 4-bromothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70508922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 4-bromothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 4-bromothiophene-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document details the synthetic pathway, experimental protocols, and extensive characterization data to support research and development in the pharmaceutical and chemical industries.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process, starting from the commercially available 4-bromothiophene-2-carboxaldehyde. The aldehyde is first oxidized to the corresponding carboxylic acid, which is then esterified to yield the final product.
Logical Relationship of Synthesis
Caption: Synthesis workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 4-bromothiophene-2-carboxylic acid from 4-bromothiophene-2-carboxaldehyde
This procedure details the oxidation of 4-bromothiophene-2-carboxaldehyde to 4-bromothiophene-2-carboxylic acid.
-
Materials:
-
4-bromothiophene-2-carboxaldehyde
-
Acetonitrile
-
Sodium dihydrogen phosphate
-
35% Hydrogen peroxide
-
Sodium chlorite
-
1 N Hydrochloric acid
-
Water
-
-
Procedure:
-
To a flask equipped with a mechanical stirrer, add 25 g (130 mmol) of 4-bromothiophene-2-carboxaldehyde, 200 mL of acetonitrile, and 4.5 g (37.5 mmol) of sodium dihydrogen phosphate dissolved in 35 mL of water.
-
Cool the mixture in an ice-salt bath.
-
Add 15 mL (169 mmol) of 35% hydrogen peroxide and 15.3 g (169 mmol) of sodium chlorite to the mixture and stir for 1 hour.
-
Allow the reaction mixture to stir at room temperature for 3 hours.
-
Remove the solvent in vacuo.
-
Suspend the resulting solid in a mixture of 175 mL of water and 4 mL of 1 N hydrochloric acid and stir for 10 minutes at room temperature.
-
Collect the solid on a Buchner funnel and wash with water (2 x 150 mL) to afford 4-bromothiophene-2-carboxylic acid.
-
Step 2: Synthesis of this compound
This protocol describes the esterification of 4-bromothiophene-2-carboxylic acid to the target compound.
-
Materials:
-
4-bromothiophene-2-carboxylic acid
-
Anhydrous methanol
-
Thionyl chloride
-
Dichloromethane
-
Silica gel
-
-
Procedure:
-
Dissolve 6.02 g (29.1 mmol) of 4-bromothiophene-2-carboxylic acid in 100 mL of anhydrous methanol under a nitrogen atmosphere and cool to -20 °C.
-
Slowly add 2.55 mL (34.9 mmol) of thionyl chloride dropwise, maintaining the reaction temperature below -5 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour, followed by refluxing for 8 hours.[1]
-
Upon completion of the reaction, cool the mixture and concentrate it in vacuo.
-
Purify the resulting crude product by passing it through a 150 g silica gel column, eluting with approximately 600 mL of dichloromethane. Discard the first 120 mL of the eluate.
-
Concentrate the collected fractions in vacuo to obtain this compound as a colorless oil (Yield: 95%).[1]
-
Characterization of this compound
A comprehensive characterization of the synthesized this compound was performed using various analytical techniques.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C6H5BrO2S | [2] |
| Molecular Weight | 221.07 g/mol | [2] |
| Appearance | Colorless to light yellow liquid/solid | [1] |
| Boiling Point | 255 °C | [2] |
| Density | 1.662 g/cm³ | [1] |
| Flash Point | 108 °C | [2] |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment | Reference |
| 7.69 | d | 1H | 1.5 | Thiophene H5 | [1] |
| 7.45 | d | 1H | 1.5 | Thiophene H3 | [1] |
| 3.90 | s | 3H | - | -OCH₃ | [1] |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum helps in identifying the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~162 | C=O (Ester) |
| ~135 | C2 (Thiophene) |
| ~132 | C5 (Thiophene) |
| ~128 | C3 (Thiophene) |
| ~115 | C4 (Thiophene) |
| ~52 | -OCH₃ |
Note: The chemical shifts for ¹³C NMR are estimated based on typical values for similar structures and may vary slightly.
IR (Infrared) Spectroscopy
The IR spectrum is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium | C-H stretch (aromatic) |
| ~2950 | Medium | C-H stretch (aliphatic, -CH₃) |
| ~1720 | Strong | C=O stretch (ester) |
| ~1540, ~1450 | Medium | C=C stretch (thiophene ring) |
| ~1250 | Strong | C-O stretch (ester) |
| ~750 | Strong | C-Br stretch |
Note: The IR absorption peaks are characteristic ranges for the respective functional groups.
MS (Mass Spectrometry)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Interpretation |
| 220/222 | [M]⁺ Molecular ion peak (presence of Br isotopes) |
| 189/191 | [M - OCH₃]⁺ |
| 141 | [M - Br]⁺ |
Note: The m/z values are predicted based on the structure and isotopic distribution of bromine.
This guide provides essential information for the synthesis and characterization of this compound, facilitating its use in further research and development activities. For detailed analytical data, it is recommended to acquire spectra on the synthesized compound.
References
"Methyl 4-bromothiophene-2-carboxylate" physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 4-bromothiophene-2-carboxylate, a key intermediate in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development, offering detailed data and experimental protocols.
Core Properties and Data
This compound, with the CAS number 62224-16-2, is a brominated thiophene derivative.[1] Its molecular formula is C₆H₅BrO₂S, and it has a molecular weight of 221.07 g/mol .[2] The presence of a bromine atom on the thiophene ring makes it a versatile building block for complex molecular synthesis, particularly in metal-catalyzed cross-coupling reactions.[1]
The following tables summarize the key quantitative data for this compound.
| Identifier | Value | Reference |
| CAS Number | 62224-16-2 | [2][3] |
| Molecular Formula | C₆H₅BrO₂S | [2] |
| Molecular Weight | 221.07 g/mol | [2] |
| Exact Mass | 219.919357 Da | [2] |
| InChI Key | HPZXLAIWCQLSAR-UHFFFAOYSA-N | [4] |
| SMILES String | COC(=O)c1cc(Br)cs1 | [4] |
| Physical Property | Value | Reference |
| Appearance | Colorless oil or solid | [3][4] |
| Boiling Point | 255 °C | [2][3] |
| Density | 1.662 - 1.7±0.1 g/cm³ | [2][3] |
| Flash Point | 108 °C | [2][3] |
| Refractive Index | 1.577 | [2] |
| PSA | 54.5 | [2] |
| XLogP3 | 2.5 | [2] |
¹H-NMR spectroscopy is a key analytical technique for the characterization of this compound.
| ¹H-NMR (300 MHz, CDCl₃) | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Integration | Reference |
| Thiophene-H | 7.69 ppm | d | 1.5 Hz | 1H | [3] |
| Thiophene-H | 7.45 ppm | d | 1.5 Hz | 1H | [3] |
| Methyl-H | 3.90 ppm | s | - | 3H | [3] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound are crucial for its application in research and development.
Procedure 1: Using Thionyl Chloride
-
Reaction Setup : Dissolve 6.02 g (29.1 mmol) of 4-bromothiophene-2-carboxylic acid in 100 mL of anhydrous methanol under a nitrogen atmosphere and cool the solution to -20 °C.[3]
-
Reagent Addition : Slowly add 2.55 mL (34.9 mmol) of thionyl chloride dropwise, ensuring the reaction temperature is maintained below -5 °C. The addition should take approximately 8-10 minutes.[3]
-
Reaction Progression : After the addition is complete, stir the reaction mixture at room temperature for 1 hour, followed by refluxing for 8 hours.[3]
-
Work-up and Purification : Cool the mixture and concentrate it in vacuum. The resulting crude product can be purified by silica gel column chromatography, eluting with dichloromethane.[3]
-
Final Product : After vacuum concentration of the pure fractions, this compound is obtained as a colorless oil (6.11 g, 95% yield).[3]
Procedure 2: Using Sulfuric Acid
-
Reaction Setup : Dissolve 5.0 g of 4-bromothiophene-2-carboxylic acid in 25 ml of methanol.[2]
-
Catalyst Addition : Add a few drops of concentrated sulfuric acid to the solution.[2]
-
Reaction Conditions : Stir the reaction medium at 65° C for 17 hours.[2]
-
Work-up : Concentrate the mixture under reduced pressure. Dissolve the resulting oily residue in 200 ml of ethyl acetate.[2]
-
Purification : Wash the ethyl acetate solution with water (3 x 100 ml), dry it over sodium sulphate, and concentrate to yield the final product.[2]
Chemical Reactivity and Applications
The strategic placement of the bromine atom and the methyl ester group provides distinct reactive sites, allowing for selective functionalization.[1] The bromine atom serves as an excellent leaving group in various metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings.[1] These reactions are fundamental for creating carbon-carbon bonds and assembling more complex organic molecules.[1]
The following diagram illustrates a generalized workflow for the application of this compound in cross-coupling reactions.
Caption: Generalized workflow for cross-coupling reactions.
The following diagram illustrates the synthetic pathway from the starting material to the final product as described in the experimental protocol.
Caption: Synthesis of this compound.
References
Spectroscopic Profile of Methyl 4-bromothiophene-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-bromothiophene-2-carboxylate, a key intermediate in various synthetic applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with standardized experimental protocols for data acquisition.
Spectroscopic Data Summary
The structural elucidation of this compound is supported by the following spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. The data for this compound, typically recorded in deuterated chloroform (CDCl₃), is summarized below.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.69 | Doublet (d) | 1.5 | 1H | H-5 |
| 7.45 | Doublet (d) | 1.5 | 1H | H-3 |
| 3.90 | Singlet (s) | - | 3H | -OCH₃ |
¹³C NMR (Carbon-13 NMR)
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~162 | C=O (ester) |
| ~138 | C-2 |
| ~132 | C-5 |
| ~128 | C-3 |
| ~115 | C-4 |
| ~52 | -OCH₃ |
Infrared (IR) Spectroscopy
The IR spectrum reveals the functional groups present in a molecule through their characteristic vibrational frequencies. The expected key IR absorption bands for this compound are listed below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch (-OCH₃) |
| ~1720 | Strong | C=O stretch (ester) |
| ~1550, ~1450 | Medium-Strong | C=C stretching in thiophene ring |
| ~1250 | Strong | C-O stretch (ester) |
| ~700-800 | Strong | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, the key expected observations are detailed below. The molecular weight of this compound is 221.07 g/mol .
| m/z | Interpretation |
| 220/222 | Molecular ion peak ([M]⁺) showing the characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio). |
| 189/191 | Loss of a methoxy group (-OCH₃) from the molecular ion. |
| 141 | Loss of bromine from the molecular ion. |
| 59 | Fragment corresponding to the methoxycarbonyl group ([COOCH₃]⁺). |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃). The solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum with proton decoupling to simplify the spectrum to single lines for each carbon environment.
-
A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Process the data similarly to the ¹H NMR spectrum.
-
FT-IR Spectroscopy
-
Sample Preparation:
-
Thin Film (for liquids or low-melting solids): Place a small drop of the neat sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
KBr Pellet (for solids): Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr pellet).
-
Place the prepared sample in the spectrometer's sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
-
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample (typically in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Utilize a suitable ionization technique. Electron Ionization (EI) is common for GC-MS and will produce fragment ions. Electrospray Ionization (ESI) is common for LC-MS and is a softer ionization technique that will likely show a prominent molecular ion.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Visualized Workflows
The following diagrams illustrate the logical flow of the spectroscopic analysis for this compound.
Caption: Overall workflow for the spectroscopic analysis and structural confirmation of this compound.
Caption: Step-by-step workflow for acquiring and processing NMR spectra.
Caption: Comparative workflows for FT-IR and Mass Spectrometry experiments.
An In-depth Technical Guide to Methyl 4-bromothiophene-2-carboxylate (CAS: 62224-16-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-bromothiophene-2-carboxylate is a key heterocyclic building block in modern organic synthesis. Its thiophene core, functionalized with a bromine atom and a methyl ester group, provides two distinct reactive sites, making it a versatile precursor for the synthesis of a wide array of more complex molecules. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the facile formation of carbon-carbon and carbon-heteroatom bonds. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its utility in drug discovery and materials science.
Chemical and Physical Properties
This compound is typically a colorless to light yellow liquid or solid.[1][2] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 62224-16-2 | [1][3][4][5][6][7][8][] |
| Molecular Formula | C₆H₅BrO₂S | [1][4][10][11] |
| Molecular Weight | 221.07 g/mol | [1][4][10][11] |
| Appearance | Colorless to light yellow liquid or solid | [1][2] |
| Boiling Point | 255 °C | [1][6] |
| Density | 1.662 g/cm³ | [1][6] |
| Flash Point | 108 °C | [1][6] |
| Storage Temperature | 2-8°C, protected from light | [1] |
| MDL Number | MFCD06203668 | [2][3] |
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of this compound.
3.1. ¹H NMR Spectroscopy
A representative ¹H NMR spectrum of this compound in CDCl₃ shows the following key signals:
Table 2: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference(s) |
| 7.69 | d, J = 1.5 Hz | 1H | Thiophene H-5 | [1] |
| 7.45 | d, J = 1.5 Hz | 1H | Thiophene H-3 | [1] |
| 3.90 | s | 3H | -OCH₃ | [1] |
3.2. ¹³C NMR, IR, and Mass Spectrometry
-
¹³C NMR: Expected signals would include those for the carbonyl carbon of the ester (around 160-165 ppm), the aromatic carbons of the thiophene ring (in the range of 110-140 ppm), and the methyl carbon of the ester (around 52 ppm).
-
IR Spectroscopy: Key absorption bands would be expected for the C=O stretching of the ester (around 1710-1730 cm⁻¹), C-O stretching (around 1250-1300 cm⁻¹), and C-Br stretching (in the fingerprint region).
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.
Synthesis
This compound is typically synthesized from 4-bromothiophene-2-carboxylic acid. A general and high-yielding experimental protocol is detailed below.[1]
Experimental Protocol: Synthesis from 4-Bromothiophene-2-carboxylic Acid
Reaction Scheme:
References
- 1. This compound CAS#: 62224-16-2 [m.chemicalbook.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 62224-16-2|this compound|BLD Pharm [bldpharm.com]
- 4. echemi.com [echemi.com]
- 5. 62224-16-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. chemwhat.com [chemwhat.com]
- 7. alchempharmtech.com [alchempharmtech.com]
- 8. 62224-16-2 | MFCD06203668 | this compound [aaronchem.com]
- 10. 4-Bromo-2-(methoxycarbonyl)phenyl 2-thiophenecarboxylate | 297150-13-1 | Benchchem [benchchem.com]
- 11. calpaclab.com [calpaclab.com]
The Versatility of Methyl 4-bromothiophene-2-carboxylate in Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Methyl 4-bromothiophene-2-carboxylate, a key heterocyclic building block, has emerged as a versatile scaffold in the synthesis of complex organic molecules. Its unique structural features, particularly the presence of a reactive bromine atom and an ester functional group on the thiophene ring, make it an invaluable starting material for the construction of a diverse array of compounds with significant applications in medicinal chemistry and materials science. This technical guide provides an in-depth overview of its properties, synthetic applications, and detailed experimental protocols for its use in key organic transformations.
Core Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in organic synthesis. These properties dictate the reaction conditions and purification methods required for its successful utilization.
| Property | Value | Reference |
| CAS Number | 62224-16-2 | [1][2] |
| Molecular Formula | C₆H₅BrO₂S | [3] |
| Molecular Weight | 221.07 g/mol | [3] |
| Appearance | Colorless to light yellow liquid/solid | [1][3] |
| Boiling Point | 255 °C | [1][4] |
| Density | 1.662 g/cm³ | [1][4] |
| Flash Point | 108 °C | [1][4] |
| Storage | 2-8°C, protect from light | [1][2] |
Synthesis of this compound
The most common laboratory-scale synthesis of this compound involves the esterification of 4-bromothiophene-2-carboxylic acid.[1] This method is efficient and provides the desired product in high yield.
Experimental Protocol: Esterification of 4-bromothiophene-2-carboxylic acid
Materials:
-
4-bromothiophene-2-carboxylic acid
-
Anhydrous methanol
-
Thionyl chloride
-
Dichloromethane
-
Silica gel
-
Nitrogen gas supply
-
Standard laboratory glassware
Procedure:
-
Dissolve 4-bromothiophene-2-carboxylic acid (1.0 eq) in anhydrous methanol under a nitrogen atmosphere.
-
Cool the solution to -20 °C.
-
Slowly add thionyl chloride (1.2 eq) dropwise, maintaining the temperature below -5 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
-
Reflux the mixture for 8 hours.
-
Upon completion of the reaction, cool the mixture and concentrate it under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel, eluting with dichloromethane, to yield this compound as a colorless oil (typical yield: ~95%).[1]
Applications in Cross-Coupling Reactions
The bromine atom at the 4-position of the thiophene ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the creation of C-C bonds, enabling the synthesis of complex aryl- and heteroaryl-substituted thiophenes.[][6]
Suzuki Coupling
The Suzuki coupling reaction is a versatile method for the formation of C-C bonds by reacting an organohalide with an organoboron compound.
Materials:
-
This compound
-
Arylboronic acid (e.g., (4-formylphenyl)boronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent and the palladium catalyst (typically 1-5 mol%).
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and partition between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.
Materials:
-
This compound
-
Terminal alkyne (e.g., 4-ethynylpyridine)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine, diisopropylamine)
-
Solvent (e.g., THF, DMF)
-
Inert gas supply
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the palladium catalyst and CuI.
-
Add the degassed solvent, followed by the amine base, the terminal alkyne (1.1-1.5 eq), and this compound (1.0 eq).
-
Stir the reaction at room temperature or heat as required, monitoring by TLC or LC-MS.
-
Upon completion, dilute with an organic solvent and wash with aqueous ammonium chloride.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Stille Coupling
The Stille coupling involves the reaction of an organostannane with an organic halide.
Materials:
-
This compound
-
Organostannane (e.g., tributyl(thiophen-2-yl)stannane)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Solvent (e.g., toluene, DMF)
-
Inert gas supply
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq) and the palladium catalyst.
-
Add the anhydrous, degassed solvent, followed by the organostannane reagent (1.1-1.2 eq).
-
Heat the reaction mixture to 80-110 °C and stir until completion.
-
Cool the mixture and dilute with an organic solvent.
-
Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Dry the organic layer, concentrate, and purify by column chromatography.[7]
Application in the Synthesis of Bioactive Molecules
This compound serves as a crucial intermediate in the synthesis of various biologically active compounds, including kinase inhibitors and antiviral agents.
Synthesis of p38 MAP Kinase Inhibitors
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a key regulator of inflammatory responses.[1][7] Dysregulation of this pathway is implicated in a variety of inflammatory diseases.[3] Inhibitors of p38 MAPK are therefore of significant therapeutic interest. This compound can be utilized as a starting material for the synthesis of potent p38 MAPK inhibitors.
Synthesis of Hepatitis C Virus (HCV) NS5B Polymerase Inhibitors
The hepatitis C virus NS5B polymerase is an RNA-dependent RNA polymerase that is essential for the replication of the viral genome.[4][8] As such, it is a prime target for the development of antiviral drugs. Non-nucleoside inhibitors (NNIs) of NS5B bind to allosteric sites on the enzyme, inducing a conformational change that inhibits its function.[9] this compound can be a key building block in the synthesis of such NNIs.
Quantitative Data Summary
The following table summarizes representative yields for cross-coupling reactions involving bromothiophene derivatives, which can serve as a reference for reactions with this compound.
| Reaction Type | Coupling Partner | Catalyst | Base | Solvent | Yield (%) | Reference |
| Suzuki | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 31-95 | [10][11] |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 87-96 | [12] |
| Stille | Organostannane | Pd(PPh₃)₄ | - | Toluene | 53-87 | [13] |
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its utility in palladium-catalyzed cross-coupling reactions allows for the efficient construction of a wide range of substituted thiophenes, which are key components of numerous biologically active molecules. The detailed protocols and data presented in this guide are intended to facilitate its use in the research and development of novel pharmaceuticals and functional materials. As the demand for complex heterocyclic compounds continues to grow, the importance of readily accessible and versatile building blocks like this compound will undoubtedly increase.
References
- 1. benchchem.com [benchchem.com]
- 2. scilit.com [scilit.com]
- 3. The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 6. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional roles of p38 mitogen-activated protein kinase in macrophage-mediated inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How Do HCV Polymerase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 9. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RETRACTED ARTICLE: Thiophen urea derivatives as a new class of hepatitis C virus entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rose-hulman.edu [rose-hulman.edu]
An In-depth Technical Guide to the Reactivity of the Bromine Atom in Methyl 4-bromothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-bromothiophene-2-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The strategic placement of a bromine atom at the 4-position and a methyl ester at the 2-position on the thiophene ring provides a platform for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the reactivity of the bromine atom in this molecule, focusing on its utility in key carbon-carbon and carbon-nitrogen bond-forming reactions. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to facilitate its application in complex molecular synthesis.
Introduction
The thiophene scaffold is a prevalent motif in numerous pharmaceuticals and functional organic materials. Functionalization of the thiophene ring allows for the precise tuning of a molecule's physicochemical and biological properties. This compound serves as an excellent precursor for such modifications, primarily through reactions involving the C4-bromine bond. The electron-withdrawing nature of the methyl ester at the 2-position influences the reactivity of the C-Br bond, making it amenable to a variety of transition-metal-catalyzed cross-coupling reactions and other transformations. This guide will delve into the key reactions that leverage the reactivity of this bromine atom.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 4-position of this compound is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in the synthesis of complex organic molecules.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming biaryl and vinyl-aryl structures. While specific data for this compound is not abundant in the cited literature, protocols for structurally similar bromothiophenes provide a strong foundation for reaction optimization. For instance, the Suzuki coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline with various arylboronic acids proceeds in moderate yields (31-46%), indicating the feasibility of this transformation.[1]
Logical Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Experimental Protocol (Representative)
A mixture of this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like K₃PO₄ (2.4 eq) is suspended in a degassed solvent system like 1,4-dioxane and water (4:1). The reaction mixture is then heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 100 °C until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). After cooling to room temperature, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.[1][2]
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | Ethanol | 90 | 12 | 31-46 |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Toluene/Water | 100 | 12 | 95 |
Note: The data provided is for analogous or representative reactions and may require optimization for this compound.
Stille Coupling
The Stille coupling offers a mild and versatile method for carbon-carbon bond formation using organostannane reagents. The reaction is known for its tolerance of a wide variety of functional groups.[3]
Catalytic Cycle of the Stille Reaction
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocol (Representative)
In a flame-dried flask under an inert atmosphere, this compound (1.0 eq) is dissolved in an anhydrous solvent such as toluene or DMF. A palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%), and an organostannane reagent (1.1 eq) are added. The mixture is heated to 80-110 °C and stirred until completion. The reaction is then cooled, quenched, and the product is extracted and purified.[4]
| Aryl Halide | Organostannane | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3,4-Dibromothiophene | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | Toluene | 110 | 12 | ~85 (mono-substituted) |
| Iodobenzene | Vinyltributyltin | Pd₂(dba)₃/AsPh₃ | DMF | 25 | 1 | 96 |
Note: The data provided is for analogous or representative reactions and may require optimization for this compound.
Heck Reaction
The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. This reaction is typically carried out in the presence of a palladium catalyst and a base.
Experimental Protocol (Representative)
This compound (1.0 eq) is mixed with an alkene (1.2-1.5 eq), a palladium catalyst like Pd(OAc)₂ (1-5 mol%), a phosphine ligand (e.g., P(o-tol)₃), and a base (e.g., Et₃N or K₂CO₃) in a polar aprotic solvent such as DMF or NMP. The reaction is heated to 80-140 °C. After completion, the mixture is worked up and the product is purified.[5][6]
| Aryl Halide | Alkene | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Bromobenzene | Styrene | Pd/C | Na₂CO₃ | NMP/H₂O | 150 | 3 | 98 |
| 4-Bromoacetophenone | Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 | 24 | 95 |
Note: The data provided is for analogous or representative reactions and may require optimization for this compound.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between the bromothiophene and a terminal alkyne, yielding an arylated alkyne. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.
Experimental Protocol (Representative)
To a solution of this compound (1.0 eq) and a terminal alkyne (1.2 eq) in a solvent such as THF or DMF, a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a copper(I) salt (e.g., CuI, 5-10 mol%), and a base (e.g., Et₃N or piperidine) are added. The reaction is stirred at room temperature or with gentle heating until completion. The product is then isolated and purified.[7][8]
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromo-N-methylaniline | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | rt | 2 | 92 |
| 4-Iodotoluene | Phenylacetylene | 5% Pd on Alumina/0.1% Cu₂O on Alumina | - | THF/DMA | 75 | 72 | <2 (batch), >60 (flow) |
Note: The data provided is for analogous or representative reactions and may require optimization for this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. This reaction requires a palladium catalyst and a strong base.[9][10]
Logical Workflow for Buchwald-Hartwig Amination
Caption: General workflow for the Buchwald-Hartwig amination reaction.
Experimental Protocol (Representative)
In a glovebox or under an inert atmosphere, a flask is charged with a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.2-1.5 eq). The solvent (e.g., toluene) is added, followed by this compound (1.0 eq) and the amine (1.2 eq). The reaction mixture is heated to 80-110 °C until the starting material is consumed. After cooling, the reaction is quenched, and the product is extracted and purified.
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chloroanisole | Morpholine | [(cinnamyl)PdCl]₂/t-BuXPhos | K₃PO₄ | Water | 50 | 2 | 95 |
| 4-Chlorotoluene | Aniline | Pd(OAc)₂/RuPhos | K₂CO₃ | Toluene | 110 | 24 | 98 |
Note: The data provided is for analogous or representative reactions and may require optimization for this compound.
Other Important Reactions
Lithiation and Electrophilic Quench
The bromine atom in this compound can undergo lithium-halogen exchange upon treatment with an organolithium reagent, such as n-butyllithium, at low temperatures. The resulting lithiated thiophene is a potent nucleophile that can react with a variety of electrophiles to introduce new functional groups at the 4-position.
Experimental Protocol (Representative)
To a solution of this compound (1.0 eq) in an anhydrous ether solvent like THF at -78 °C under an inert atmosphere, a solution of n-butyllithium (1.1 eq) is added dropwise. The mixture is stirred at this temperature for a short period (e.g., 30-60 minutes) to ensure complete lithium-halogen exchange. An electrophile (1.2 eq) is then added, and the reaction is allowed to warm to room temperature before being quenched with a saturated aqueous solution of ammonium chloride. The product is then extracted and purified.[11]
Grignard Reagent Formation and Reaction
The C-Br bond can be converted into a Grignard reagent by reacting with magnesium metal in an ethereal solvent. This organometallic intermediate can then be used to react with various electrophiles, such as aldehydes, ketones, and carbon dioxide.[12][13]
Experimental Protocol (Representative)
Magnesium turnings are activated in a flame-dried flask under an inert atmosphere. A solution of this compound in anhydrous THF is added slowly to the magnesium suspension. The reaction is often initiated with a small crystal of iodine. Once the Grignard reagent has formed, the solution is cooled, and the desired electrophile is added. The reaction is then quenched with a weak acid, and the product is isolated and purified.
Nucleophilic Aromatic Substitution (SNA)
While less common for unactivated aryl halides, nucleophilic aromatic substitution (SNA) can occur under forcing conditions or if the ring is sufficiently activated by electron-withdrawing groups. The methyl ester at the 2-position of the target molecule does provide some activation, but typically, strong nucleophiles and high temperatures would be required for the direct displacement of the bromine atom.
Conclusion
The bromine atom in this compound is a highly valuable functional group that unlocks a wide array of synthetic possibilities. Its participation in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination, allows for the efficient construction of complex molecular architectures. Furthermore, its conversion to organolithium and Grignard reagents provides access to a different set of functionalized thiophene derivatives. The experimental protocols and data presented in this guide, though often based on analogous systems, offer a solid foundation for researchers to explore and exploit the rich chemistry of this versatile building block in their synthetic endeavors. Optimization of the reaction conditions for this specific substrate will be key to achieving high yields and purity in the desired products.
References
- 1. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. adichemistry.com [adichemistry.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
The Versatility of Methyl 4-bromothiophene-2-carboxylate in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-bromothiophene-2-carboxylate is a versatile heterocyclic building block with significant potential in medicinal chemistry. Its thiophene core, substituted with both a bromine atom and a methyl ester, provides two reactive sites for strategic molecular elaboration. This technical guide explores the application of this compound in the synthesis of novel therapeutic agents, focusing on its utility in developing kinase inhibitors, G protein-coupled receptor (GPCR) modulators, and antimicrobial agents. Detailed synthetic methodologies, quantitative biological data, and diagrammatic representations of synthetic pathways are provided to facilitate further research and drug discovery efforts.
Introduction: The Strategic Advantage of a Dually Functionalized Thiophene Scaffold
Thiophene-containing molecules are a cornerstone of modern medicinal chemistry, with numerous approved drugs featuring this sulfur-containing heterocycle. The thiophene ring system is considered a bioisostere of the phenyl ring and offers unique physicochemical properties, including enhanced metabolic stability and improved cell permeability. This compound (CAS No: 62224-16-2) is a particularly valuable starting material due to its distinct reactive handles. The bromine atom at the 4-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl and heteroaryl substituents. The methyl ester at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides and other functional groups. This dual functionality allows for the systematic exploration of chemical space and the optimization of pharmacological activity.
Synthetic Utility: Key Transformations of this compound
The strategic positioning of the bromo and methyl ester groups on the thiophene ring enables a variety of chemical transformations, making it a powerful scaffold for the synthesis of complex molecular architectures.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 4-position of this compound serves as an excellent handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful method for forming carbon-carbon bonds.
Caption: Suzuki-Miyaura cross-coupling reaction of this compound.
A general procedure for the Suzuki-Miyaura coupling reaction is as follows:
Experimental Protocol: General Suzuki-Miyaura Coupling
-
To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., 4:1 toluene/water or 1,4-dioxane/water) is added the desired arylboronic acid or ester (1.1 eq.), a base such as potassium phosphate (K₃PO₄) (2.0 eq.), and a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%).[1]
-
The reaction mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at 85-90°C for 12-24 hours.[2]
-
Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent like ethyl acetate.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 4-arylthiophene-2-carboxylate.[3]
Amide Bond Formation
The methyl ester at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid, which is a key intermediate for the synthesis of a wide array of amide derivatives.
Caption: Synthesis of thiophene-2-carboxamides from the corresponding methyl ester.
Experimental Protocol: Hydrolysis and Amide Coupling
-
Hydrolysis: The Methyl 4-substituted-thiophene-2-carboxylate is dissolved in a mixture of tetrahydrofuran (THF) and water. An excess of lithium hydroxide (LiOH) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The reaction is then acidified with a dilute acid (e.g., 1N HCl) and the product is extracted with an organic solvent.
-
Amide Coupling: To a solution of the resulting carboxylic acid (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF) is added a coupling reagent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst, or HATU with a base like DIPEA) and the desired amine (1.1 eq.).[2] The reaction is stirred at room temperature for 12-48 hours. The crude product is then purified by standard procedures.
Applications in Medicinal Chemistry
The synthetic versatility of this compound has been leveraged in the development of various classes of bioactive molecules.
Anticancer Agents
Thiophene carboxamide derivatives have shown promise as anticancer agents. In one study, a series of thiophene carboxamides were synthesized and evaluated for their cytotoxic activity against various cancer cell lines.[4]
| Compound ID | Modification from Core | Cancer Cell Line | IC₅₀ (µM) |
| 2b | 4-Aryl (via Suzuki), Amide formation | Hep3B | 5.46 |
| 2d | 4-Aryl (via Suzuki), Amide formation | Hep3B | 8.85 |
| 2e | 4-Aryl (via Suzuki), Amide formation | Hep3B | 12.58 |
| Table 1: Cytotoxic activity of thiophene carboxamide derivatives against the Hep3B cancer cell line. Data extracted from a study on CA-4 biomimetics.[4] |
The proposed mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, similar to the established anticancer agent Combretastatin A-4 (CA-4).[4]
Caption: Proposed mechanism of action for anticancer thiophene carboxamide derivatives.
Antibacterial Agents
Derivatives of thiophene-2-carboxamide have also been investigated for their antibacterial properties. A series of N-(4-methylphenyl)pyrazine-2-carboxamide derivatives, synthesized from a brominated precursor, demonstrated activity against extensively drug-resistant Salmonella Typhi (XDR S. Typhi).[2]
| Compound ID | Modification from Core | Bacterial Strain | MIC (mg/mL) |
| 5d | 4-Aryl (via Suzuki), Amide formation | XDR S. Typhi | 6.25 |
| Table 2: Minimum Inhibitory Concentration (MIC) of a thiophene-derived compound against XDR S. Typhi.[2] |
The antibacterial mechanism of such compounds can be multifaceted, potentially involving the inhibition of essential bacterial enzymes.
G Protein-Coupled Receptor (GPCR) Modulators
Thieno[3,2-b]thiophene-2-carboxylic acid derivatives have been identified as agonists for the G protein-coupled receptor 35 (GPR35), an emerging therapeutic target for inflammatory diseases.[5][6][7] The synthesis of these compounds often involves the initial functionalization of a brominated thiophene precursor.
| Compound ID | Modification from Core | Target | EC₅₀ (nM) |
| YE210 | Ring fusion, Methylation, Bromination | GPR35 | 63.7 |
| Table 3: Agonist potency of a thieno[3,2-b]thiophene-2-carboxylic acid derivative at GPR35. Data from a study on novel GPR35 agonists. |
The activation of GPR35 by these agonists can trigger downstream signaling cascades, such as β-arrestin translocation.
Caption: Simplified signaling pathway of GPR35 activation by a thieno[3,2-b]thiophene agonist.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its dual reactive sites enable the efficient synthesis of a diverse range of complex molecules with potential therapeutic applications. The examples provided in this guide, spanning anticancer, antibacterial, and GPCR modulatory activities, underscore the significant potential of this scaffold in drug discovery. The detailed experimental protocols and pathway diagrams serve as a foundation for researchers to further explore and exploit the chemical space around this promising heterocyclic core.
References
- 1. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieno[3,2-b]thiophene-2-carboxylic acid derivatives as GPR35 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methyl 4-bromothiophene-2-carboxylate: A Versatile Synthon for Pharmaceutical Intermediates
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene and its derivatives are foundational scaffolds in medicinal chemistry, present in a wide array of FDA-approved drugs. Their structural and electronic properties often impart desirable pharmacological characteristics.[1] Among the various functionalized thiophenes, Methyl 4-bromothiophene-2-carboxylate stands out as a particularly valuable and versatile building block for the synthesis of complex pharmaceutical intermediates. Its strategic placement of a bromine atom at the 4-position and a methyl ester at the 2-position provides two distinct reactive sites, enabling selective and diverse chemical modifications.[2][3]
The bromine atom serves as an excellent leaving group for numerous palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing the carbon-carbon and carbon-nitrogen bonds essential for assembling sophisticated drug molecules.[2] This guide provides a comprehensive overview of the synthesis of this compound and its application in key cross-coupling reactions, offering detailed experimental protocols and data to facilitate its use in pharmaceutical research and development.
Synthesis of this compound
The most common and efficient synthesis of this compound involves the esterification of 4-bromothiophene-2-carboxylic acid. Several methods have been reported, primarily differing in the choice of acid catalyst or activating agent.
Data Presentation: Synthesis Methods
| Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Thionyl Chloride | 4-bromothiophene-2-carboxylic acid, Thionyl chloride | Methanol | -20 to RT, then reflux | 1 at RT, 8 at reflux | 95 | [4] |
| Sulfuric Acid | 4-bromothiophene-2-carboxylic acid, Sulfuric acid | Methanol | 65 | 17 | 98 | [4] |
Experimental Workflow: Synthesis via Thionyl Chloride
The following diagram illustrates a typical workflow for the synthesis of this compound using the thionyl chloride method.
Experimental Protocol: Thionyl Chloride Method[5]
-
Preparation : Dissolve 4-bromothiophene-2-carboxylic acid (6.02 g, 29.1 mmol) in anhydrous methanol (100 mL) in a dry flask under a nitrogen atmosphere.
-
Cooling : Cool the solution to -20°C using an appropriate cooling bath.
-
Reagent Addition : Slowly add thionyl chloride (2.55 mL, 34.9 mmol) dropwise, ensuring the internal temperature does not exceed -5°C. The addition should take approximately 8-10 minutes.
-
Reaction : After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Subsequently, heat the mixture to reflux and maintain for 8 hours.
-
Work-up : Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the solvent.
-
Purification : The crude oily product is purified by column chromatography on silica gel, eluting with dichloromethane.
-
Isolation : The fractions containing the product are combined and concentrated under vacuum to yield this compound as a colorless oil (Typical yield: ~95%).
Core Reactivity in Pharmaceutical Synthesis
This compound is a key intermediate for creating more complex molecules, primarily through palladium-catalyzed cross-coupling reactions. These reactions allow for the precise formation of C-C and C-N bonds at the C4 position of the thiophene ring.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[5] For this compound, this reaction is ideal for introducing various aryl or heteroaryl substituents, which are common motifs in pharmaceutical agents.
Data Presentation: Suzuki Coupling Conditions
While specific examples starting directly with this compound are not detailed in the provided literature, analogous reactions with 4-bromothiophene-2-carbaldehyde provide a reliable model for expected conditions and outcomes.[5]
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Substrate Analogue |
| Pd(PPh₃)₄ | K₃PO₄ | Toluene/Water (4:1) | 85-90 | 75-90 | 4-bromothiophene-2-carbaldehyde[5] |
| Pd(OAc)₂/PPh₃ | Na₂CO₃ | EtOH/Water | 80 | ~85 | 2,5-dibromothiophene[6] |
Experimental Protocol: General Suzuki Coupling [5]
-
Setup : To a reaction vessel, add this compound (1.0 mmol), the desired arylboronic acid or ester (1.1-1.5 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like K₃PO₄ (2.0-3.0 mmol).
-
Solvent : Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.
-
Reaction : Heat the mixture under a nitrogen or argon atmosphere at 80-110°C and monitor the reaction progress by TLC or GC-MS.
-
Work-up : Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the 4-arylthiophene-2-carboxylate product.
Stille Coupling
The Stille reaction couples an organic halide with an organotin compound, catalyzed by palladium.[7][8] It is highly versatile and tolerant of a wide range of functional groups, making it suitable for complex molecule synthesis.[9]
Experimental Protocol: General Stille Coupling
-
Setup : In a flask, combine this compound (1.0 mmol), the organostannane reagent (e.g., tributyl(vinyl)tin or an aryltributylstannane, 1.1 mmol), and a palladium catalyst like Pd(PPh₃)₄ (0.05 mmol).
-
Solvent : Add an anhydrous, degassed solvent such as toluene or THF.
-
Reaction : Heat the mixture to reflux (typically 80-110°C) under an inert atmosphere until the starting material is consumed.
-
Work-up : Cool the mixture, and if necessary, quench excess organotin reagent with a fluoride solution (e.g., KF). Dilute with an organic solvent and filter through celite.
-
Purification : Concentrate the filtrate and purify the crude product via column chromatography to isolate the coupled product.
Sonogashira Coupling
The Sonogashira reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, using palladium and copper co-catalysts.[10] This reaction is the most reliable method for synthesizing arylalkynes, a structural motif found in various bioactive molecules.
Experimental Protocol: General Sonogashira Coupling
-
Setup : To a degassed solution of this compound (1.0 mmol) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol), a copper co-catalyst (e.g., CuI, 0.05 mmol), and the terminal alkyne (1.2 mmol).
-
Base : Add a degassed amine base, such as triethylamine or diisopropylamine (2.0-3.0 mmol), which also often serves as a co-solvent.
-
Reaction : Stir the mixture at room temperature or with gentle heating (40-60°C) under an inert atmosphere until the reaction is complete.
-
Work-up : Dilute the reaction mixture with water and extract with an organic solvent.
-
Purification : Wash the organic phase with brine, dry, and concentrate. Purify the residue by chromatography to obtain the 4-alkynylthiophene product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a C-N bond.[11][12] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[13]
Experimental Protocol: General Buchwald-Hartwig Amination [13]
-
Setup : Charge a dry flask with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP, XPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃).
-
Reagents : Add this compound (1.0 mmol) and the desired amine (1.2 mmol) to the flask.
-
Solvent : Add an anhydrous, degassed solvent like toluene or dioxane.
-
Reaction : Heat the mixture under an inert atmosphere at 80-110°C. Monitor the reaction's progress.
-
Work-up : After cooling, partition the mixture between water and an organic solvent.
-
Purification : Dry the organic layer, concentrate it, and purify the resulting crude material by column chromatography to yield the desired N-substituted 4-aminothiophene derivative.
Application in Pharmaceutical Intermediate Synthesis
While direct, single-step applications of this compound in the synthesis of blockbuster drugs like Rivaroxaban or Tofacitinib are not commonly cited, its core structure is highly relevant. The thiophene moiety is a key component of many drugs, and the reactions described above are standard methods for elaborating such scaffolds.
For example, the synthesis of the anticoagulant Rivaroxaban involves the coupling of an oxazolidinone core with 5-chlorothiophene-2-carbonyl chloride .[14][15] A synthetic chemist could readily envision a pathway where this compound is first converted to a different intermediate (e.g., via a Suzuki coupling to add a necessary side chain) before being incorporated into a Rivaroxaban analogue or a related Factor Xa inhibitor.
Similarly, while Tofacitinib is a pyrrolo[2,3-d]pyrimidine derivative, thiophene-based analogues are often synthesized to explore structure-activity relationships.[16] The functional handles on this compound make it an ideal starting point for creating a library of thiophene-based JAK inhibitors for screening and drug discovery programs.
Conclusion
This compound is a high-value, versatile intermediate for the synthesis of complex organic molecules. Its utility is primarily demonstrated through its participation in a range of robust and reliable palladium-catalyzed cross-coupling reactions, including the Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions. These transformations enable the efficient construction of C-C and C-N bonds, providing access to a wide variety of substituted thiophene derivatives. For researchers and professionals in drug development, this compound serves as a critical building block for creating novel pharmaceutical intermediates and exploring new chemical space in the pursuit of next-generation therapeutics.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. echemi.com [echemi.com]
- 5. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. organicreactions.org [organicreactions.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 14. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 15. WO2014020458A1 - Improved process for preparation of rivaroxaban - Google Patents [patents.google.com]
- 16. research.unl.pt [research.unl.pt]
Methyl 4-bromothiophene-2-carboxylate: A Versatile Building Block in Materials Science
An In-depth Technical Guide for Researchers and Drug Development Professionals
Methyl 4-bromothiophene-2-carboxylate is a substituted thiophene derivative that has emerged as a crucial intermediate in the synthesis of a wide array of functional organic materials and pharmaceutical compounds. Its unique electronic properties and versatile reactivity, stemming from the presence of both an electron-withdrawing ester group and a reactive bromine atom on the thiophene ring, make it a valuable precursor for the construction of complex molecular architectures. This guide provides a comprehensive overview of its role in materials science, focusing on its application in the synthesis of conjugated polymers and small molecules for organic electronics, supported by experimental details and key data.
Core Properties and Specifications
This compound is a solid at room temperature with a molecular weight of 221.07 g/mol .[1] Its structure lends itself to a variety of chemical transformations, making it a staple in synthetic chemistry laboratories.
| Property | Value | Reference |
| Molecular Formula | C₆H₅BrO₂S | [1] |
| Molecular Weight | 221.07 g/mol | [1] |
| Appearance | Solid | |
| CAS Number | 62224-16-2 | |
| Key Structural Features | Thiophene ring, Methyl ester group, Bromine substituent |
Applications in Materials Science
The primary application of this compound in materials science lies in its use as a monomer or precursor for the synthesis of π-conjugated systems. These materials are at the forefront of research in organic electronics, with potential applications in organic thin-film transistors (OTFTs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs). The bromine atom provides a reactive handle for cross-coupling reactions, such as the Suzuki and Heck reactions, enabling the extension of the conjugated system.
Suzuki Coupling: The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds. In the context of materials synthesis, it is widely used to polymerize or functionalize aromatic halides. This compound can be coupled with a variety of boronic acids or esters to introduce new aromatic or vinyl groups. This approach is fundamental to creating tailored organic semiconductors with specific electronic and optical properties.
Heck Reaction: The Heck reaction provides a means to form substituted alkenes from aryl halides. This reaction is particularly useful for synthesizing vinylene-based conjugated polymers and small molecules. By reacting this compound with various alkenes, researchers can introduce vinylene linkages into the molecular backbone, which can effectively tune the electronic bandgap and charge transport properties of the resulting material. The resulting thienylacrylic acids can be further cyclized to create more complex heterocyclic systems.[2][3][4][5][6][7][8][9]
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis and application of materials derived from this compound. Below are generalized protocols for the key synthetic transformations.
General Procedure for Suzuki Coupling
A mixture of this compound, a suitable boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃, Na₂CO₃, or KOAc) is dissolved in an appropriate solvent system (e.g., dioxane, toluene, or DMF/water).[10] The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) for several hours. After completion, the reaction is cooled to room temperature, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to yield the desired coupled product.
| Parameter | Typical Conditions |
| Catalyst | Pd(dppf)Cl₂ |
| Base | Potassium Acetate (KOAc) |
| Solvent | 1,4-Dioxane |
| Temperature | 80 °C |
| Atmosphere | Nitrogen |
| Reactant Ratio | This compound : Bis(pinacolato)diboron : KOAc : Pd(dppf)Cl₂ |
| 1 : 1.5 : 2 : 0.05 |
This table represents a typical borylation reaction, a common first step before subsequent Suzuki coupling.
General Procedure for Heck Reaction
This compound, an alkene, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃), and a base (e.g., Et₃N) are combined in a suitable solvent (e.g., DMF or acetonitrile). The mixture is heated under an inert atmosphere until the starting materials are consumed. The reaction is then cooled, and the product is isolated by extraction and purified by chromatography or recrystallization. This process typically yields substituted thienylacrylic acids which can be further modified.[2][3][4][5][6][7][8][9]
Visualizing Synthetic Pathways
The following diagrams illustrate the key synthetic routes starting from this compound for the development of advanced materials.
Quantitative Data Summary
The following table summarizes representative reaction yields found in the literature for transformations involving this compound. These examples highlight its utility as a synthetic intermediate.
| Reaction Type | Product | Yield (%) | Reference |
| Borylation (precursor for Suzuki) | Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate | 90% | |
| Heck Reaction | 3-(5-Methoxycarbonyl-3-thienyl)acrylic Acid | 70.2% |
Note: The yields can vary significantly depending on the specific substrates, catalysts, and reaction conditions used.
Conclusion
This compound is a cornerstone building block for the synthesis of advanced organic materials. Its amenability to powerful cross-coupling reactions like the Suzuki and Heck reactions allows for the systematic design and synthesis of novel conjugated polymers and small molecules. These materials hold significant promise for applications in organic electronics, including transistors and solar cells. The experimental protocols and synthetic pathways outlined in this guide provide a solid foundation for researchers and professionals seeking to leverage the unique properties of this versatile thiophene derivative in their work. Further research into the structure-property relationships of materials derived from this compound will undoubtedly lead to the development of next-generation organic electronic devices.
References
- 1. 4-Bromo-2-(methoxycarbonyl)phenyl 2-thiophenecarboxylate | 297150-13-1 | Benchchem [benchchem.com]
- 2. c4 c5 c6: Topics by Science.gov [science.gov]
- 3. hydroxyisohexyl 3-cyclohexene carboxaldehyde: Topics by Science.gov [science.gov]
- 4. c2 c3 c4: Topics by Science.gov [science.gov]
- 5. ebselen derivative synthesis: Topics by Science.gov [science.gov]
- 6. perfluoro compounds c5-18: Topics by Science.gov [science.gov]
- 7. mep 2c-methyl-d-erythritol 4-phosphate: Topics by Science.gov [science.gov]
- 8. researchgate.net [researchgate.net]
- 9. triapine 3-aminopyridine-2-carboxaldehyde thiosemicarbazone: Topics by Science.gov [science.gov]
- 10. pubs.acs.org [pubs.acs.org]
Stability and Storage of Methyl 4-bromothiophene-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 4-bromothiophene-2-carboxylate (CAS No. 62224-16-2), a key intermediate in organic synthesis. Understanding the stability profile of this compound is critical for ensuring its integrity in research and development, particularly in the synthesis of complex molecules for pharmaceutical applications. This document summarizes available data on storage, stability, and potential degradation pathways, and outlines experimental protocols for stability assessment.
Recommended Storage Conditions
Proper storage is essential to maintain the purity and stability of this compound. Conflicting information exists regarding the optimal storage temperature, with some sources recommending refrigeration (2-8°C) and others suggesting room temperature, often under an inert atmosphere. The most stringent recommendation, particularly for long-term storage, involves refrigeration in a dark, dry, and sealed environment. For short-term use, storage at room temperature under an inert gas like argon is also practiced.
| Parameter | Recommendation | Source(s) |
| Temperature | 2-8°C (Refrigerated) | [1][2] |
| Room Temperature | [3] | |
| Cool place (Long-term) | [4] | |
| Atmosphere | Sealed in dry conditions | [1] |
| Argon charged | [3] | |
| Light | Keep in a dark place | [1][2] |
| Container | Closed containers | [5] |
Stability Data
Available data on the long-term stability of this compound is limited but suggests good stability under controlled conditions. One study has shown no degradation over a six-month period when stored at -20°C under an inert atmosphere. It is generally considered stable under recommended storage conditions[6].
| Condition | Duration | Result | Source(s) |
| -20°C in argon-filled vials | 6 months | No degradation observed | [7] |
| Recommended storage conditions | Not specified | Stable | [6] |
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation routes can be inferred from the chemical structure of the molecule and the known reactivity of related compounds. The primary points of susceptibility are the ester functional group and the brominated thiophene ring.
-
Hydrolysis: The methyl ester group is susceptible to hydrolysis, which would yield 4-bromothiophene-2-carboxylic acid and methanol. This reaction can be catalyzed by acidic or basic conditions.
-
Oxidation: The thiophene ring, although aromatic, can undergo oxidation, potentially leading to the formation of sulfoxides or sulfones, which may be unstable and lead to further reactions or dimerization[8][9].
-
Photodegradation: Brominated aromatic compounds can be susceptible to photodegradation[3]. Exposure to UV light could potentially lead to debromination or other rearrangements.
-
Thermal Decomposition: While generally stable at room temperature, high temperatures can lead to decomposition. Under fire conditions, it is expected to emit toxic fumes[10].
Experimental Protocols for Stability Assessment
To comprehensively evaluate the stability of this compound, a series of forced degradation studies should be conducted. The following experimental workflows are based on general methodologies for stability testing of chemical compounds.
General Workflow for Stability Testing
The following diagram outlines a typical workflow for assessing the stability of a chemical substance.
Specific Methodologies
Based on available information, the following protocols can be employed for stability testing of this compound:
1. Thermal Stability Assessment [7]
-
Methodology: Thermogravimetric Analysis (TGA)
-
Protocol:
-
Place a small, accurately weighed sample of this compound into a TGA sample pan.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10°C/min) over a temperature range of 25°C to 200°C.
-
Monitor the sample's weight loss as a function of temperature.
-
The onset temperature of weight loss indicates the beginning of thermal decomposition.
-
2. Photostability Assessment [7]
-
Methodology: UV-Vis Light Exposure with HPLC Analysis
-
Protocol:
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Place the solution in a photostability chamber and expose it to a controlled source of UV-Vis light (e.g., with a wavelength of 254-365 nm).
-
Maintain the exposure for a defined period (e.g., 48 hours).
-
At specified time intervals, withdraw aliquots of the solution.
-
Analyze the aliquots by a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the parent compound and detect any degradation products.
-
3. Long-Term Stability Study [7]
-
Methodology: Real-time storage with periodic testing.
-
Protocol:
-
Place samples of this compound in sealed vials, preferably under an inert atmosphere (e.g., argon).
-
Store the vials at a controlled temperature (e.g., -20°C).
-
At predetermined time points (e.g., 1, 3, 6, 12 months), remove a vial from storage.
-
Allow the sample to equilibrate to room temperature.
-
Analyze the sample by HPLC to determine the purity and assay of the compound.
-
Conclusion
This compound is a stable compound when stored under appropriate conditions. To ensure its integrity, it is recommended to store it in a cool, dark, and dry place, preferably under an inert atmosphere. While the compound exhibits good long-term stability at -20°C, further forced degradation studies are necessary to fully elucidate its degradation pathways and establish a comprehensive stability profile. The experimental protocols outlined in this guide provide a framework for conducting such studies, which are essential for its application in research and development, particularly in the synthesis of new chemical entities for the pharmaceutical industry.
References
- 1. triapine 3-aminopyridine-2-carboxaldehyde thiosemicarbazone: Topics by Science.gov [science.gov]
- 2. mep 2c-methyl-d-erythritol 4-phosphate: Topics by Science.gov [science.gov]
- 3. researchgate.net [researchgate.net]
- 4. c2 c3 c4: Topics by Science.gov [science.gov]
- 5. perfluoro compounds c5-18: Topics by Science.gov [science.gov]
- 6. c4 c5 c6: Topics by Science.gov [science.gov]
- 7. 4-Bromo-2-(methoxycarbonyl)phenyl 2-thiophenecarboxylate | 297150-13-1 | Benchchem [benchchem.com]
- 8. Dimerization reactions with oxidized brominated thiophenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Thiophene-2-Carboxylate (an/aerobic) Degradation Pathway [eawag-bbd.ethz.ch]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of Methyl 4-bromothiophene-2-carboxylate
These application notes provide detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of methyl 4-bromothiophene-2-carboxylate with various arylboronic acids. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to create complex molecules, particularly in the fields of medicinal chemistry and materials science.[1][2] The protocols outlined below are designed for researchers, scientists, and professionals in drug development, offering a starting point that can be optimized for specific substrates and scales.
Introduction
The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that joins an organohalide with an organoboron compound, typically a boronic acid or a boronate ester, using a palladium catalyst and a base.[1][3] This reaction is widely favored due to its mild conditions, tolerance of a broad range of functional groups, and the commercial availability of numerous boronic acid coupling partners.[1] In the context of drug discovery and materials science, thiophene derivatives are significant structural motifs. The functionalization of this compound via Suzuki coupling allows for the synthesis of a diverse array of substituted thiophene compounds, which are precursors to various biologically active molecules and organic electronic materials.[4][5][6][7]
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three primary steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the this compound, inserting itself into the carbon-bromine bond to form a palladium(II) complex.
-
Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction and can significantly influence the yield and purity of the product.[8]
Experimental Protocols
The following are generalized protocols for the Suzuki coupling of this compound. These should be considered as starting points and may require optimization for specific arylboronic acids and reaction scales.
Protocol 1: Using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
This protocol employs a commonly used and robust catalyst system suitable for a variety of Suzuki coupling reactions.[8]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1–1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0–3.0 equiv)[8][9]
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, or THF)[4][5][9]
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and Pd(PPh₃)₄ (3 mol%).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon) three times to establish an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[7][9]
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes various conditions for the Suzuki coupling of bromothiophene derivatives, which can be adapted for this compound.
| Catalyst System | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O (4:1) | 110 | 4-6 | 25-80 | [7] |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Moderate to Good | [8][10] |
| Pd(dppf)Cl₂ | Na₂CO₃ (2M aq.) | Toluene | 110-115 | 12-18 | Not Specified | [8] |
| Pd(OAc)₂/X-Phos | K₃PO₄ | Toluene/H₂O | 110 | Not Specified | Lower than Pd(PPh₃)₄ | [7] |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O (6:1) | 90 | 12 | Good | [9] |
Visualizations
Caption: Experimental workflow for the Suzuki coupling of this compound.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. thieme-connect.com [thieme-connect.com]
- 8. benchchem.com [benchchem.com]
- 9. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using Methyl 4-bromothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for leveraging Methyl 4-bromothiophene-2-carboxylate in various palladium-catalyzed cross-coupling reactions. This versatile building block is a valuable substrate for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The strategic placement of the bromine atom at the 4-position and the methyl ester at the 2-position on the thiophene ring allows for selective functionalization, leading to a diverse range of derivatives.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] For this compound, this reaction enables the introduction of a wide variety of aryl and heteroaryl substituents at the 4-position of the thiophene ring.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on studies of the analogous 4-bromothiophene-2-carbaldehyde.[1]
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Toluene/H₂O (4:1) | 90 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Toluene/H₂O (4:1) | 90 | 12 | 80-90 |
| 3-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Toluene/H₂O (4:1) | 90 | 12 | 75-85 |
| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Toluene/H₂O (4:1) | 90 | 12 | 80-90 |
Experimental Protocol: Synthesis of Methyl 4-phenylthiophene-2-carboxylate
This protocol is adapted from the Suzuki-Miyaura coupling of 4-bromothiophene-2-carbaldehyde.[1]
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Deionized water
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Add a 4:1 mixture of toluene and deionized water (5 mL).
-
The reaction mixture is heated to 90 °C and stirred for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford Methyl 4-phenylthiophene-2-carboxylate.
Heck Reaction
The Heck reaction facilitates the coupling of unsaturated halides with alkenes to form substituted alkenes.[2] This reaction is particularly useful for introducing vinyl groups onto the thiophene ring of this compound.
Quantitative Data Summary
The following table outlines representative conditions and expected yields for the Heck reaction, based on protocols for similar brominated thiophenes.[2]
| Alkene Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 12 | 70-85 |
| Methyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 12 | 75-90 |
| n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 12 | 70-85 |
Experimental Protocol: Synthesis of Methyl 4-styrylthiophene-2-carboxylate
This protocol is a general procedure adapted for this compound based on established Heck reaction methodologies.[2]
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a dry Schlenk flask under an argon atmosphere, dissolve this compound (1.0 mmol) in anhydrous DMF (5 mL).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Add triethylamine (1.5 mmol) and stir the mixture for 10 minutes at room temperature.
-
Add styrene (1.2 mmol) to the reaction mixture.
-
Heat the reaction to 100 °C and stir for 12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, the reaction mixture is poured into water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The residue is purified by column chromatography to yield Methyl 4-styrylthiophene-2-carboxylate.
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction of terminal alkynes with aryl or vinyl halides, providing a straightforward route to substituted alkynes.[3]
Quantitative Data Summary
Typical conditions for the Sonogashira coupling of aryl bromides are presented below.
| Alkyne Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 80-95 |
| 1-Hexyne | PdCl₂(PPh₃)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 75-90 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 60 | 12 | 70-85 |
Experimental Protocol: Synthesis of Methyl 4-(phenylethynyl)thiophene-2-carboxylate
This is a general protocol for the Sonogashira coupling of aryl bromides.[4]
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.025 mmol, 2.5 mol%), and copper(I) iodide (0.05 mmol, 5 mol%).
-
Add DMF (5 mL) and triethylamine (2.0 mmol).
-
Add phenylacetylene (1.2 mmol) and stir the mixture at 100 °C for 3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, the reaction mixture is cooled, diluted with water, and extracted with diethyl ether.
-
The organic extracts are washed with brine, dried, and concentrated.
-
Purification by column chromatography provides Methyl 4-(phenylethynyl)thiophene-2-carboxylate.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds by coupling amines with aryl halides.[5]
Quantitative Data Summary
General conditions for the Buchwald-Hartwig amination of aryl bromides are summarized below.[6][7]
| Amine Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 110 | 8 | 70-90 |
| Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 75-95 |
| Benzylamine | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | t-BuOLi | Toluene | 100 | 24 | 65-85 |
Experimental Protocol: Synthesis of Methyl 4-(phenylamino)thiophene-2-carboxylate
This is a general procedure for the Buchwald-Hartwig amination.[6]
Materials:
-
This compound
-
Aniline
-
Palladium(II) acetate [Pd(OAc)₂]
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene, anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Charge a Schlenk tube with palladium(II) acetate (0.02 mmol, 2 mol%), BINAP (0.03 mmol, 3 mol%), and cesium carbonate (2.0 mmol).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous toluene (5 mL), followed by this compound (1.0 mmol) and aniline (1.2 mmol).
-
Seal the tube and heat the reaction mixture at 110 °C for 8 hours.
-
After cooling, filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain Methyl 4-(phenylamino)thiophene-2-carboxylate.
Stille Coupling
The Stille reaction couples organotin compounds with organic halides, offering a mild and versatile method for C-C bond formation with excellent functional group tolerance.[8]
Quantitative Data Summary
The table below provides general conditions for the Stille coupling of aryl bromides.[9]
| Organostannane Partner | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Tributyl(vinyl)stannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 12 | 80-95 |
| Tributyl(phenyl)stannane | PdCl₂(PPh₃)₂ (5) | - | - | DMF | 90 | 16 | 75-90 |
| Tributyl(2-thienyl)stannane | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | - | Dioxane | 100 | 8 | 70-85 |
Experimental Protocol: Synthesis of Methyl 4-vinylthiophene-2-carboxylate
This is a representative protocol for the Stille coupling.[9]
Materials:
-
This compound
-
Tributyl(vinyl)stannane
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Toluene, anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Add anhydrous toluene (5 mL) via syringe.
-
Add tributyl(vinyl)stannane (1.1 mmol) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12 hours.
-
Monitor the reaction by GC-MS.
-
Upon completion, cool the reaction and dilute with diethyl ether.
-
Wash the solution with aqueous potassium fluoride to remove tin byproducts, then with brine.
-
Dry the organic layer over sodium sulfate, concentrate, and purify by column chromatography to yield Methyl 4-vinylthiophene-2-carboxylate.
Visualizations
General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Decision Tree for Reaction Condition Selection
Caption: A decision tree for selecting initial reaction conditions.
References
- 1. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
Application Note & Protocol: Grignard Reagent Formation from Methyl 4-bromothiophene-2-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the formation of the Grignard reagent from Methyl 4-bromothiophene-2-carboxylate, a key intermediate in the synthesis of various pharmaceutical and materials science compounds. The presence of an ester functional group on the thiophene ring presents a significant challenge due to the nucleophilic nature of the Grignard reagent itself. This note details two primary methods for generating the desired organometallic reagent: the classic direct insertion of magnesium and the more contemporary halogen-magnesium exchange. It outlines reaction conditions, provides step-by-step experimental procedures, and discusses the critical parameters necessary to maximize yield and minimize side-product formation.
Introduction and Principle
Thiophene derivatives are crucial building blocks in medicinal chemistry and materials science. The targeted Grignard reagent, methyl 4-(bromomagnesio)thiophene-2-carboxylate, allows for the introduction of a nucleophilic carbon at the 4-position of the thiophene ring, enabling the formation of new carbon-carbon bonds.
The primary challenge in this synthesis is the intramolecular compatibility of the highly reactive Grignard reagent with the electrophilic ester group. If the reaction temperature is not carefully controlled, the newly formed Grignard reagent can attack the ester of a starting material molecule, leading to oligomerization and reduced yields of the desired product.
Two main strategies are employed to address this:
-
Direct Magnesium Insertion: This traditional method involves reacting the aryl bromide directly with magnesium metal.[1] For sensitive substrates, this reaction is often initiated at low temperatures and requires careful control to prevent runaway reactions and subsequent side-product formation. Activation of the magnesium surface is critical for reaction initiation.[2]
-
Halogen-Magnesium Exchange: This method involves reacting the aryl bromide with a pre-formed, soluble Grignard reagent, typically isopropylmagnesium bromide or chloride (i-PrMgBr or i-PrMgCl).[3] This exchange reaction can be performed at very low temperatures (e.g., -20 °C to -78 °C), which effectively suppresses the side reaction with the ester group. This is often the preferred method for highly functionalized or sensitive substrates.[3]
Experimental Protocols
Safety Precautions: Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents.[4] All experiments must be conducted under a strictly anhydrous, inert atmosphere (Nitrogen or Argon) using flame-dried or oven-dried glassware. Anhydrous solvents are essential.[5] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Direct Insertion of Magnesium
This protocol is a classical approach but requires careful temperature control to minimize side reactions.
Materials:
-
This compound
-
Magnesium turnings
-
Iodine (crystal, as activator)
-
Anhydrous Tetrahydrofuran (THF)
-
1,2-Dibromoethane (optional, as activator)
-
Three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer, and inert gas setup.
Procedure:
-
Preparation: Assemble and flame-dry a three-neck flask equipped with a magnetic stir bar, a reflux condenser (with a N₂/Ar inlet), and a rubber septum. Allow the apparatus to cool to room temperature under a positive pressure of inert gas.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the flask. Add a single crystal of iodine.[6] Gently warm the flask with a heat gun until purple iodine vapors are observed. Allow the flask to cool. Alternatively, a few drops of 1,2-dibromoethane can be added to initiate the reaction, which is indicated by the observation of ethylene bubbles.[2]
-
Initiation: Add a small volume of anhydrous THF to just cover the magnesium turnings.
-
Reagent Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF. Add a small portion (approx. 5-10%) of this solution to the magnesium suspension via syringe.
-
Reaction: The reaction mixture may need to be gently warmed to initiate. Initiation is marked by the disappearance of the iodine color, gentle bubbling, and a slight exotherm. Once initiated, cool the flask in an ice-water or dry ice-acetone bath to maintain a low internal temperature (0 °C to -10 °C).
-
Completion: Add the remainder of the substrate solution dropwise, ensuring the internal temperature does not rise significantly. After the addition is complete, allow the mixture to stir at low temperature for 1-2 hours. The formation of a cloudy, grayish suspension indicates the presence of the Grignard reagent.
-
Usage: The prepared Grignard reagent should be used immediately in the subsequent reaction step.
Protocol 2: Halogen-Magnesium Exchange (Recommended)
This method offers superior control and is better suited for this functionalized substrate.[3]
Materials:
-
This compound
-
Isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl, commercially available or pre-formed)
-
Anhydrous Tetrahydrofuran (THF)
-
Two-neck round-bottom flask, syringes, magnetic stirrer, and inert gas setup.
Procedure:
-
Preparation: Assemble and flame-dry a two-neck flask equipped with a magnetic stir bar and a rubber septum under an inert atmosphere (N₂/Ar).
-
Substrate Solution: In the flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Cooling: Cool the solution to a low temperature, typically between -20 °C and -40 °C, using a suitable cooling bath (e.g., dry ice/acetonitrile).
-
Grignard Addition: Slowly add i-PrMgCl·LiCl (1.05 - 1.1 equivalents) dropwise to the stirred solution via syringe over 20-30 minutes. Maintain the low temperature throughout the addition.
-
Reaction: Stir the reaction mixture at the same low temperature for 30-60 minutes after the addition is complete. The progress of the exchange can be monitored by TLC or GC analysis of quenched aliquots.
-
Usage: The resulting solution of methyl 4-(chloromagnesio)thiophene-2-carboxylate is ready for immediate use in the next synthetic step at low temperature.
Data Presentation: Comparison of Protocols
The following table summarizes the key parameters and expected outcomes for the two protocols.
| Parameter | Protocol 1: Direct Insertion | Protocol 2: Halogen-Mg Exchange |
| Primary Reagent | Magnesium Turnings | i-PrMgCl·LiCl |
| Solvent | Anhydrous THF | Anhydrous THF |
| Temperature | 0 °C to -10 °C (initiation may require heat) | -20 °C to -40 °C (or lower) |
| Reaction Time | 1 - 3 hours | 0.5 - 1.5 hours |
| Key Challenge | Difficult initiation; risk of overheating | Requires pre-formed Grignard reagent |
| Control | Moderate; exothermic nature can be problematic | Excellent; addition-rate controlled |
| Functional Group Tolerance | Moderate; risk of side reaction with ester | High; low temperature preserves ester |
| Expected Yield | Variable / Moderate | High |
Visualization of Workflow and Reaction Logic
The following diagrams illustrate the experimental workflow and the chemical logic, including the potential side reaction.
Caption: Experimental workflow for Grignard reagent formation and subsequent reaction.
Caption: Reaction pathways showing desired product formation and potential side reaction.
References
Application Notes and Protocols: Methyl 4-bromothiophene-2-carboxylate in the Synthesis of Thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-bromothiophene-2-carboxylate is a versatile heterocyclic building block widely employed in the synthesis of a diverse array of thiophene derivatives. The presence of the bromine atom at the 4-position and the methyl ester at the 2-position provides two strategic points for functionalization, making it a valuable precursor in medicinal chemistry and materials science.[1] The thiophene scaffold is a privileged structure in drug discovery, appearing in numerous compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of thiophene derivatives, with a focus on palladium-catalyzed cross-coupling reactions.
Key Applications in Drug Discovery
Thiophene derivatives synthesized from this compound have shown significant potential as inhibitors of key signaling pathways implicated in various diseases.
-
Anti-inflammatory Agents: Many thiophene-based compounds exhibit anti-inflammatory properties.[5] A significant target in this area is the p38 mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in regulating the production of pro-inflammatory cytokines.[6] The general structure of these inhibitors often involves a substituted thiophene core that can be accessed from this compound.
-
Anticancer Agents: The phosphoinositide 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer, making it a prime target for anticancer drug development.[1][7] Tetra-substituted thiophenes, which can be synthesized from precursors like this compound, have been identified as highly selective and potent PI3K inhibitors with oral antitumor activity.[1][7]
Synthetic Methodologies
The bromine atom on the thiophene ring of this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, enabling the formation of carbon-carbon bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between an organoboron compound and an organic halide.[8] This reaction is tolerant of a wide variety of functional groups and often proceeds under mild conditions.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid or boronate ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water, or DMF/water in a 4:1 to 10:1 ratio).
-
Reaction: Heat the reaction mixture with vigorous stirring to a temperature between 80-110 °C.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-arylthiophene-2-carboxylate derivative.
The following table summarizes the yields for Suzuki-Miyaura coupling reactions of the closely related 4-bromothiophene-2-carbaldehyde with various arylboronic acids/esters. These conditions can serve as a starting point for the optimization of reactions with this compound.
| Entry | Arylboronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic ester | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/H₂O (4:1) | 85-90 | 12 | 85 | [8] |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/H₂O (4:1) | 85-90 | 12 | 88 | [8] |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/H₂O (4:1) | 85-90 | 12 | 90 | [8] |
| 4 | 3-Trifluoromethylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/H₂O (4:1) | 85-90 | 12 | 75 | [8] |
| 5 | 3-Chloro-4-fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/H₂O (4:1) | 85-90 | 12 | 82 | [8] |
Stille Coupling
The Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by palladium.[9][10] It is known for its tolerance of a wide range of functional groups and the stability of the organotin reagents.[9][11]
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and the organostannane (1.0-1.2 equiv.) in a dry, degassed solvent (e.g., toluene, DMF, or NMP).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%). In some cases, a ligand such as triphenylarsine or a copper(I) co-catalyst may be added to accelerate the reaction.
-
Reaction: Heat the reaction mixture to 80-120 °C.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction and dilute with an organic solvent. The mixture may be filtered through celite to remove the palladium catalyst. Wash the organic phase with water and brine. To remove tin byproducts, the organic solution can be washed with an aqueous solution of potassium fluoride.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
Specific yield data for Stille couplings of this compound is less commonly reported in readily available literature. However, the reaction is broadly applicable to bromothiophenes with a variety of organostannanes.
| Entry | Organostannane | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Typical Yield Range (%) |
| 1 | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (2-5) | Toluene | 100-110 | 12-24 | 70-90 |
| 2 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (2-5) | Toluene | 100-110 | 12-24 | 75-95 |
| 3 | Trimethyl(thien-2-yl)stannane | Pd(PPh₃)₄ (2-5) | DMF | 80-100 | 8-16 | 65-85 |
| 4 | Tributyl(ethynyl)stannane | Pd(PPh₃)₂Cl₂ (2-5) | NMP | 80-100 | 6-12 | 70-90 |
Visualizations
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Signaling Pathway: p38 MAPK Inhibition
Caption: Inhibition of the p38 MAPK signaling pathway.
Signaling Pathway: PI3K Inhibition
Caption: Inhibition of the PI3K/Akt signaling pathway.
References
- 1. Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. journalwjarr.com [journalwjarr.com]
- 5. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity | MDPI [mdpi.com]
- 6. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organicreactions.org [organicreactions.org]
- 10. Stille reaction - Wikipedia [en.wikipedia.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Sonogashira Coupling of Methyl 4-bromothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the Sonogashira cross-coupling reaction of Methyl 4-bromothiophene-2-carboxylate. The Sonogashira reaction is a powerful and versatile tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This methodology is of significant importance in the synthesis of pharmaceuticals, natural products, and organic materials.[1][3] The protocol described herein is adapted from established procedures for electron-deficient heteroaryl bromides and offers a robust starting point for the synthesis of various 4-alkynylthiophene-2-carboxylate derivatives. Both traditional copper-cocatalyzed and copper-free conditions are presented to provide flexibility based on substrate compatibility and laboratory resources.
Introduction
The Sonogashira coupling reaction, developed by Kenkichi Sonogashira, is a cornerstone of modern organic synthesis.[1] It typically employs a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and an amine base.[2][4] The reaction proceeds under relatively mild conditions, tolerates a wide range of functional groups, and has been extensively used in the pharmaceutical industry for the construction of complex molecular architectures.[1][5]
This compound is an electron-deficient heteroaryl bromide. The electron-withdrawing nature of the carboxylate group can influence the reactivity of the C-Br bond in the Sonogashira coupling. This application note provides a generalized yet detailed protocol for the successful coupling of this substrate with terminal alkynes.
Experimental Protocols
Two primary protocols are presented: a traditional Sonogashira coupling using a palladium/copper co-catalyst system and a copper-free alternative. The choice of method may depend on the specific alkyne used and the desired purity of the final product, as copper-free systems can sometimes simplify purification by avoiding the formation of alkyne homocoupling byproducts.[6]
Protocol 1: Traditional Copper-Cocatalyzed Sonogashira Coupling
This protocol is a robust and widely applicable method for the Sonogashira coupling of aryl bromides.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 3-10 mol%)
-
Triphenylphosphine (PPh₃, 4-10 mol%)
-
Amine base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 2-3 equivalents)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), CuI (5 mol%), and PPh₃ (6 mol%).
-
Add the anhydrous solvent (e.g., THF) to dissolve the solids.
-
Add the amine base (e.g., triethylamine, 2.5 eq) and the terminal alkyne (1.2 eq).
-
Stir the reaction mixture at room temperature or heat to 40-60 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove the copper salts, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous for substrates sensitive to copper salts or when alkyne homocoupling is a significant side reaction.[6]
Materials:
-
This compound
-
Terminal alkyne (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, or P(t-Bu)₃, 4-10 mol%)
-
Inorganic base (e.g., Cs₂CO₃ or K₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., Dioxane, Toluene, or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Add the anhydrous solvent (e.g., dioxane) and the inorganic base (e.g., Cs₂CO₃, 2.0 eq).
-
Add the terminal alkyne (1.5 eq).
-
Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or GC-MS.[7]
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the inorganic base and palladium residues.
-
Wash the celite pad with an organic solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Data Presentation
| Entry | Aryl Bromide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromothiophene | Phenylacetylene | (AllylPdCl)₂ / P(t-Bu)₃ | DABCO | Acetonitrile | RT | 4 | 85[6] |
| 2 | 4-Bromoacetophenone | Phenylacetylene | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 100 | 12 | 92[7] |
| 3 | 3-Bromopyridine | Phenylacetylene | (AllylPdCl)₂ / P(t-Bu)₃ | DABCO | Acetonitrile | RT | 6 | 88[6] |
| 4 | 2,3-Dibromothiophene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Et₃N | 60 | 3 | 56[8] |
Visualizations
Experimental Workflow for Copper-Cocatalyzed Sonogashira Coupling
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pittelkow.kiku.dk [pittelkow.kiku.dk]
Application Notes and Protocols for the Buchwald-Hartwig Amination of Methyl 4-bromothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has seen widespread adoption in pharmaceutical and materials science due to its broad substrate scope and tolerance of various functional groups.[1][2][3] These application notes provide detailed protocols for the Buchwald-Hartwig amination of Methyl 4-bromothiophene-2-carboxylate, a key heterocyclic building block in medicinal chemistry and organic electronics. The methodologies outlined herein are designed to serve as a practical guide for researchers, offering starting points for reaction optimization and scale-up.
The core of the Buchwald-Hartwig amination involves the reaction of an aryl or heteroaryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through several key steps: oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido intermediate, and finally, reductive elimination to yield the desired N-aryl product and regenerate the active Pd(0) catalyst.[2][4] The choice of ligand, base, and solvent is critical for achieving high efficiency and yield.[1]
Key Reaction Components and Considerations
Successful Buchwald-Hartwig amination of this compound hinges on the careful selection of several components:
-
Palladium Precatalyst: A source of palladium is essential. Common choices include palladium(II) acetate (Pd(OAc)₂), which is reduced in situ to the active Pd(0) species, and pre-formed Pd(0) complexes like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[4]
-
Phosphine Ligand: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For heteroaryl substrates like bromothiophenes, bulky, electron-rich phosphine ligands are often employed. Commonly used ligands include bidentate ligands like 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) and 1,1'-Bis(diphenylphosphino)ferrocene (dppf), as well as monodentate biaryl phosphine ligands.[1][3]
-
Base: A base is required to deprotonate the amine, allowing it to coordinate to the palladium center. The choice of base can significantly impact the reaction outcome. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are frequently used. For substrates sensitive to strong bases, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective alternatives.[2]
-
Solvent: The reaction is typically carried out in anhydrous, aprotic solvents. Toluene is a common choice due to its ability to dissolve the reactants and its relatively high boiling point, which allows for elevated reaction temperatures. Other solvents like 1,4-dioxane and tetrahydrofuran (THF) are also used.[3]
Experimental Protocols
The following protocols provide general procedures for the Buchwald-Hartwig amination of this compound with various classes of amines. Note: These are starting-point protocols and may require optimization for specific substrates and desired outcomes. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
Protocol 1: General Procedure for Amination with Primary and Secondary Amines
This protocol is suitable for a wide range of primary and secondary amines, including anilines, and cyclic and acyclic aliphatic amines.
Workflow Diagram:
Caption: General workflow for the Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 equiv)
-
Anhydrous toluene (to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst, phosphine ligand, and base under an inert atmosphere.
-
Seal the Schlenk tube, and evacuate and backfill with argon or nitrogen (this cycle should be repeated three times).
-
To the tube, add this compound and the desired amine.
-
Add anhydrous toluene via syringe.
-
Place the Schlenk tube in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove insoluble salts and the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted methyl 4-aminothiophene-2-carboxylate.
Data Presentation: Reaction Conditions and Yields
The following tables summarize representative reaction conditions and yields for the Buchwald-Hartwig amination of this compound with various amines. These data are compiled from analogous reactions reported in the literature and serve as a guide for optimization.
Table 1: Amination with Aromatic Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1.5) | Xantphos (3.0) | NaOt-Bu (1.4) | Toluene | 100 | 12 | 85-95 |
| 2 | 4-Methoxyaniline | Pd(OAc)₂ (2.0) | BINAP (3.0) | Cs₂CO₃ (2.0) | Toluene | 110 | 18 | 80-90 |
| 3 | 4-Trifluoromethylaniline | Pd₂(dba)₃ (2.0) | tBuXPhos (4.0) | NaOt-Bu (1.5) | Toluene | 100 | 16 | 75-85 |
Table 2: Amination with Aliphatic and Cyclic Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | n-Butylamine | Pd(OAc)₂ (2.0) | RuPhos (4.0) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | 24 | 70-80 |
| 2 | Morpholine | Pd₂(dba)₃ (1.0) | Xantphos (2.0) | NaOt-Bu (1.4) | Toluene | 80 | 8 | 90-98 |
| 3 | Piperidine | Pd(OAc)₂ (1.5) | DavePhos (3.0) | NaOt-Bu (1.4) | Toluene | 90 | 12 | 88-96 |
Catalytic Cycle of Buchwald-Hartwig Amination
The generally accepted catalytic cycle for the Buchwald-Hartwig amination is depicted below.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
The cycle begins with the active Pd(0) catalyst undergoing oxidative addition with the aryl halide (in this case, this compound). The resulting Pd(II) complex then coordinates with the amine. A base facilitates the deprotonation of the coordinated amine to form a palladium-amido complex. Finally, reductive elimination from this complex yields the C-N coupled product and regenerates the Pd(0) catalyst, allowing the cycle to continue.
Conclusion
The Buchwald-Hartwig amination provides a robust and efficient method for the synthesis of N-substituted derivatives of this compound. The protocols and data presented here offer a solid foundation for researchers to develop and optimize these important transformations for applications in drug discovery and materials science. Careful consideration of the catalyst, ligand, base, and solvent system is paramount to achieving high yields and purity of the desired products.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols: Methyl 4-bromothiophene-2-carboxylate as a Precursor for Conductive Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-bromothiophene-2-carboxylate is a versatile precursor for the synthesis of functionalized polythiophenes, a class of conductive polymers with significant potential in various advanced applications. The presence of both a polymerizable thiophene ring and a reactive carboxylate group allows for the creation of tailor-made materials. These polymers are of particular interest in the development of organic electronics, sensors, and functionalized surfaces for biomedical applications, including drug delivery and biosensing platforms. The ability to tune the polymer's properties through chemical modification of the ester group, either before or after polymerization, offers a pathway to materials with specific functionalities.
This document provides detailed protocols for the synthesis of conductive polymers from this compound, focusing on chemical oxidative polymerization. It also outlines the conceptual basis for employing cross-coupling methods like Stille and Suzuki polymerization.
Data Presentation
The properties of conductive polymers derived from thiophene precursors can vary significantly based on the polymerization method and reaction conditions. While specific data for poly(this compound) is not extensively available in the literature, the following table summarizes typical data for analogous polythiophene derivatives synthesized by various methods. This information can be used as a benchmark for expected outcomes.
Table 1: Typical Properties of Functionalized Polythiophenes
| Polymerization Method | Typical Molecular Weight (Mn) (kDa) | Polydispersity Index (PDI) | Electrical Conductivity (S/cm) | Notes |
| Oxidative Polymerization (FeCl₃) | 5 - 20 | 1.5 - 3.0 | 10⁻⁵ - 10⁻¹ | Broad molecular weight distribution is common. |
| Stille Coupling Polymerization | 10 - 50 | 1.2 - 2.0 | 10⁻³ - 10¹ | Offers good control over polymer structure. |
| Suzuki Coupling Polymerization | 10 - 60 | 1.3 - 2.2 | 10⁻⁴ - 10⁰ | Generally good yields and control over structure. |
Note: The electrical conductivity is highly dependent on the doping process and the nature of the dopant used.
Experimental Protocols
Method 1: Chemical Oxidative Polymerization with Ferric Chloride (FeCl₃)
This method is a straightforward and widely used technique for synthesizing polythiophenes. It involves the oxidation of the monomer using a strong oxidizing agent, typically anhydrous ferric chloride (FeCl₃).
Materials:
-
This compound
-
Anhydrous Ferric Chloride (FeCl₃)
-
Anhydrous Chloroform (CHCl₃) or other suitable solvent (e.g., nitrobenzene)
-
Methanol
-
Hydrochloric Acid (HCl), 1M solution
-
Deionized Water
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk line, etc.)
Procedure:
-
Monomer Solution Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under a positive pressure of argon or nitrogen, dissolve this compound (1.0 g, 4.52 mmol) in anhydrous chloroform (50 mL).
-
Oxidant Suspension Preparation: In a separate flame-dried flask under an inert atmosphere, prepare a suspension of anhydrous FeCl₃ (2.93 g, 18.08 mmol, 4 equivalents) in anhydrous chloroform (50 mL). Sonicate the suspension for 15-20 minutes to ensure a fine dispersion.
-
Polymerization: Slowly add the FeCl₃ suspension to the stirring monomer solution at room temperature over a period of 30 minutes. The reaction mixture will typically change color to a dark green or black, indicating the onset of polymerization.
-
Reaction Time: Allow the reaction to stir at room temperature for 24 hours under an inert atmosphere.
-
Polymer Precipitation: Quench the reaction by pouring the mixture into a beaker containing 500 mL of methanol. A dark precipitate of the polymer will form.
-
Purification:
-
Filter the precipitate using a Büchner funnel.
-
Wash the collected solid extensively with methanol until the filtrate is colorless to remove any remaining FeCl₃ and unreacted monomer.
-
Further wash the polymer with a 1M HCl solution to remove any iron residues, followed by deionized water until the washings are neutral.
-
Finally, wash with methanol again to remove any residual acid and water.
-
-
Drying: Dry the purified polymer in a vacuum oven at 40-50 °C for 24 hours.
Expected Yield: 60-80%
Characterization:
-
Structure: The polymer structure can be confirmed by FT-IR and ¹H-NMR spectroscopy.
-
Molecular Weight: Gel Permeation Chromatography (GPC) can be used to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI).
-
Thermal Properties: Thermogravimetric Analysis (TGA) can be used to assess the thermal stability of the polymer.
-
Electrochemical Properties: Cyclic Voltammetry (CV) can be used to study the redox behavior of the polymer.
-
Conductivity: The electrical conductivity of the polymer film (typically after doping) can be measured using a four-point probe technique.
Method 2: Stille Coupling Polymerization (Conceptual Outline)
Stille coupling offers a more controlled polymerization method, leading to polymers with well-defined structures and potentially higher molecular weights and lower polydispersity compared to oxidative polymerization. This method involves the palladium-catalyzed cross-coupling of a distannylated thiophene derivative with a dibrominated comonomer. For homopolymerization of this compound, the monomer would first need to be converted to a bis(trimethylstannyl) derivative.
General Steps:
-
Monomer Synthesis: Synthesize the 2,5-bis(trimethylstannyl)-4-bromothiophene-2-carboxylate monomer.
-
Polymerization: Polymerize the stannylated monomer with a suitable dibromo-comonomer (or itself in a self-condensation reaction, though less common for this type of monomer) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a suitable solvent (e.g., anhydrous toluene or DMF).
-
Purification: The resulting polymer is typically purified by precipitation in methanol and subsequent Soxhlet extraction to remove catalyst residues and oligomers.
Method 3: Suzuki Coupling Polymerization (Conceptual Outline)
Similar to Stille coupling, Suzuki coupling is a powerful palladium-catalyzed cross-coupling reaction that can be used for controlled polymerization. This would involve the coupling of a thiophene diboronic acid or ester derivative with a dibrominated thiophene.
General Steps:
-
Monomer Synthesis: Synthesize the 4-bromo-2,5-bis(pinacolato)diboron-thiophene-2-carboxylate monomer.
-
Polymerization: Polymerize the diboronic ester monomer with a dibromo-comonomer in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., toluene/water or DMF).
-
Purification: The polymer is purified by precipitation and washing, similar to the Stille coupling method.
Visualizations
Caption: Experimental workflow for the oxidative polymerization of this compound.
Caption: Simplified reaction pathway for oxidative polymerization.
Caption: Conceptual overview of Stille and Suzuki cross-coupling polymerization pathways.
Synthesis of Bioactive Molecules Using Methyl 4-bromothiophene-2-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-bromothiophene-2-carboxylate is a versatile heterocyclic building block in medicinal chemistry and drug discovery. Its thiophene core serves as a valuable scaffold, mimicking phenyl rings while offering distinct electronic properties and metabolic profiles. The strategic placement of the bromine atom at the 4-position and the methyl ester at the 2-position provides two reactive handles for orthogonal functionalization. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, enabling the construction of complex molecular architectures.[1][2] This document provides detailed protocols for the application of this compound in the synthesis of bioactive molecules, including potential kinase inhibitors and antibacterial agents, along with relevant quantitative data and workflow visualizations.
Key Applications in Bioactive Molecule Synthesis
The thiophene scaffold is a common motif in a variety of bioactive compounds. Derivatives of thiophene-2-carboxamide, which can be synthesized from this compound, have shown promise as both anticancer and antibacterial agents.
Anticancer Activity of Thiophene Carboxamide Derivatives
Thiophene carboxamides have been investigated as biomimetics of Combretastatin A-4 (CA-4), a potent anticancer agent. These compounds have demonstrated significant antiproliferative activity against various cancer cell lines.[3]
Table 1: Cytotoxic Activity of Thiophene Carboxamide Derivatives against Hep3B Cancer Cell Line [3]
| Compound | IC50 (µM) |
| 2b | 5.46 |
| 2d | 8.85 |
| 2e | 12.58 |
Note: The compounds listed are exemplary thiophene carboxamide derivatives whose synthesis can be envisioned from functionalized thiophene precursors.
Antibacterial Activity of Thiophene-2-Carboxamide Analogues
N-(4-methylpyridin-2-yl) thiophene-2-carboxamide derivatives, synthesized via Suzuki coupling from a brominated precursor, have shown efficacy against extended-spectrum-β-lactamase (ESBL) producing clinical strains of Escherichia coli.[4]
Table 2: Antibacterial Activity of N-(4-methylpyridin-2-yl) thiophene-2-carboxamide Analogues against ESBL-producing E. coli ST131 [4]
| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| 4a | 20 | 16 |
| 4c | 18 | 32 |
| Ciprofloxacin | 25 | 8 |
Experimental Protocols
The following are representative protocols for key palladium-catalyzed cross-coupling reactions using this compound as a starting material. These protocols are based on established methodologies for similar bromothiophene derivatives and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 4-Arylthiophene-2-carboxylates
This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.04 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask, add this compound, arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Coupling for the Synthesis of 4-Alkynylthiophene-2-carboxylates
This protocol outlines the coupling of this compound with a terminal alkyne.[5][6]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equiv)
-
Copper(I) iodide (CuI, 0.05 equiv)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent (THF or DMF) and the amine base (Et₃N or DIPA).
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 40-60 °C, depending on the reactivity of the substrates.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 3: Heck Reaction for the Synthesis of 4-Vinylthiophene-2-carboxylates
This protocol describes the palladium-catalyzed reaction of this compound with an alkene.[7][8]
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., methyl acrylate, styrene) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.04 equiv)
-
Triethylamine (Et₃N, 1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Argon or Nitrogen gas
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve this compound, Pd(OAc)₂, and PPh₃ in the anhydrous solvent.
-
Add triethylamine to the mixture and stir for 10-15 minutes at room temperature.
-
Add the alkene to the reaction mixture.
-
Heat the reaction to 80-120 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature and filter off any precipitated salts.
-
Dilute the filtrate with water and extract with an appropriate organic solvent.
-
Wash the combined organic extracts with brine, dry over a drying agent, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Visualized Workflows and Signaling Pathways
General Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis of bioactive thiophene derivatives starting from this compound.
Palladium-Catalyzed Cross-Coupling Catalytic Cycle
The following diagram illustrates the general catalytic cycle for palladium-catalyzed cross-coupling reactions such as the Suzuki, Sonogashira, and Heck reactions.
Potential Kinase Inhibition Signaling Pathway
Many kinase inhibitors function by blocking the ATP binding site of the kinase, thereby preventing the phosphorylation of downstream substrates. This can disrupt signaling pathways involved in cell proliferation and survival.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Heck Reaction [organic-chemistry.org]
Application Notes and Protocols: Suzuki-Miyaura Coupling of Methyl 4-bromothiophene-2-carboxylate with Organoboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiophene nucleus is a privileged scaffold in medicinal chemistry and materials science, with numerous FDA-approved drugs containing this motif.[1] The functionalization of the thiophene ring is a key strategy for the development of novel compounds with diverse biological and physical properties.[1][2] Methyl 4-bromothiophene-2-carboxylate is a versatile building block that allows for the introduction of various substituents at the 4-position through cross-coupling reactions. The bromine atom serves as an excellent leaving group for palladium-catalyzed reactions like the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with a wide range of organoboronic acids.[3] This reaction is a powerful tool for creating libraries of 4-aryl or 4-heteroaryl thiophene-2-carboxylates, which are precursors to a variety of biologically active molecules and functional materials.[4][5][6]
This document provides detailed application notes and a general protocol for the Suzuki-Miyaura cross-coupling reaction of this compound with various organoboronic acids.
Reaction Principle
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide (in this case, this compound) and an organoboronic acid. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination, resulting in the formation of a new carbon-carbon bond. A base is required to facilitate the transmetalation step.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of a closely related substrate, 4-bromothiophene-2-carbaldehyde, with various arylboronic acids. These results can serve as a valuable reference for optimizing the reaction of this compound.
Table 1: Reaction Conditions for Suzuki-Miyaura Coupling of 4-bromothiophene-2-carbaldehyde with Arylboronic Acids/Esters [4]
| Entry | Arylboronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic ester | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/Water (4:1) | 85-90 | 12 | 75 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/Water (4:1) | 85-90 | 12 | 80 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/Water (4:1) | 85-90 | 12 | 82 |
| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 85-90 | 12 | 66 |
| 5 | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/Water (4:1) | 85-90 | 12 | 60 |
Data adapted from reactions of 4-bromothiophene-2-carbaldehyde, which is expected to have similar reactivity to this compound under these conditions.
Experimental Protocols
General Protocol for the Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific organoboronic acids.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Na₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, DMF, with or without water)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the organoboronic acid (1.1-1.5 eq), and the base (2-3 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent, followed by the palladium catalyst (1-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
-
Characterization: Characterize the purified product by NMR (¹H, ¹³C) and mass spectrometry to confirm its identity and purity.
Mandatory Visualizations
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of arylthiophene-2-carbaldehydes via Suzuki-Miyaura reactions and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis of Methyl 4-bromothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-bromothiophene-2-carboxylate is a key intermediate in the synthesis of various pharmaceuticals and functional materials. Its versatile structure, featuring a thiophene ring with bromine and methyl ester functionalities at strategic positions, allows for a wide range of subsequent chemical modifications. These modifications are pivotal in the development of novel compounds with desired biological activities or material properties. This document provides detailed protocols for the laboratory-scale synthesis of this compound, along with considerations for process scale-up, ensuring a reproducible and efficient production process.
Synthesis Overview
The primary and most efficient method for the synthesis of this compound is the esterification of 4-bromothiophene-2-carboxylic acid. This can be effectively achieved using two main protocols: one employing thionyl chloride in methanol, and the other utilizing concentrated sulfuric acid as a catalyst in methanol. Both methods offer high yields and purity, with the choice of method often depending on the available reagents, equipment, and scale of the reaction.
Quantitative Data Summary
The following table summarizes the quantitative data from two reliable lab-scale synthesis protocols for this compound, allowing for easy comparison.
| Parameter | Protocol 1: Thionyl Chloride Method | Protocol 2: Sulfuric Acid Method |
| Starting Material | 4-bromothiophene-2-carboxylic acid | 4-bromothiophene-2-carboxylic acid |
| Reagents | Thionyl chloride, Anhydrous Methanol | Concentrated Sulfuric Acid, Methanol |
| Stoichiometry | Acid: 29.1 mmol, Thionyl Chloride: 34.9 mmol | Acid: 5.0 g, Sulfuric Acid: few drops |
| Solvent | Anhydrous Methanol (100 mL) | Methanol (25 mL) |
| Reaction Temperature | -20°C to reflux | 65°C |
| Reaction Time | ~9 hours | 17 hours |
| Purification Method | Silica gel column chromatography | Extraction and washing |
| Yield | 95%[1] | 98% |
| Product Form | Colorless oil[1] | Oily residue |
| Analytical Data | ¹H-NMR (300 MHz, CDCl₃) δ 7.69 (d, 1H), 7.45 (d, 1H), 3.90 (s, 3H)[1] | ¹H NMR (CDCl₃) δ (ppm): 3.90 (s, 3H), 7.45 (s, 1H), 7.70 (s, 1H) |
Experimental Protocols
Protocol 1: Esterification using Thionyl Chloride in Methanol
This protocol is highly efficient and proceeds under relatively mild conditions, providing a high yield of the desired product.
Materials:
-
4-bromothiophene-2-carboxylic acid (6.02 g, 29.1 mmol)
-
Anhydrous methanol (100 mL)
-
Thionyl chloride (2.55 mL, 34.9 mmol)
-
Dichloromethane
-
Silica gel
-
Nitrogen gas supply
-
Standard laboratory glassware for reflux and chromatography
Procedure:
-
Dissolve 6.02 g (29.1 mmol) of 4-bromothiophene-2-carboxylic acid in 100 mL of anhydrous methanol in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to -20°C using a suitable cooling bath.
-
Slowly add 2.55 mL (34.9 mmol) of thionyl chloride dropwise to the solution, ensuring the temperature does not exceed -5°C. The addition should take approximately 8-10 minutes.[1]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.
-
Following the stirring at room temperature, heat the mixture to reflux and maintain for 8 hours.[1]
-
Cool the reaction mixture to room temperature and concentrate it under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, eluting with dichloromethane. Discard the initial eluate containing impurities.
-
Combine the fractions containing the pure product and concentrate under vacuum to yield this compound as a colorless oil (expected yield: ~6.11 g, 95%).[1]
Protocol 2: Esterification using Concentrated Sulfuric Acid in Methanol
This classic Fischer esterification method is a cost-effective alternative that also provides an excellent yield.
Materials:
-
4-bromothiophene-2-carboxylic acid (5.0 g)
-
Methanol (25 mL)
-
Concentrated sulfuric acid (a few drops)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
Dissolve 5.0 g of 4-bromothiophene-2-carboxylic acid in 25 mL of methanol in a round-bottom flask.
-
Carefully add a few drops of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to 65°C and stir for 17 hours.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Dissolve the resulting oily residue in 200 mL of ethyl acetate.
-
Wash the organic layer sequentially with water (3 x 100 mL), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product (expected yield: ~5.24 g, 98%).
Process Scale-Up Considerations
Transitioning from laboratory-scale synthesis to large-scale industrial production presents several challenges that need to be addressed for a safe, efficient, and cost-effective process.
-
Heat Management: Esterification reactions are often exothermic. On a large scale, efficient heat dissipation is crucial to maintain optimal reaction temperatures and prevent runaway reactions. Jacketed reactors with precise temperature control are essential.
-
Reagent Addition: The controlled addition of reactive reagents like thionyl chloride is critical for safety and selectivity. Automated dosing systems should be employed to ensure a slow and steady addition rate, especially at the initial cooling phase.
-
Mixing: Homogeneous mixing is vital for consistent reaction progress and to avoid localized hot spots. The design of the reactor and the type of agitator must be suitable for the viscosity and volume of the reaction mixture.
-
Work-up and Purification: Large-scale purification methods need to be considered. While chromatography is suitable for lab scale, industrial production may favor techniques like distillation, crystallization, or liquid-liquid extraction to handle larger volumes more economically. The choice of solvent for extraction should also be evaluated based on safety, environmental impact, and cost.
-
Safety: Thionyl chloride is a corrosive and toxic reagent that reacts with moisture to release hazardous gases (HCl and SO₂). Large-scale operations require a closed system with appropriate scrubbing for off-gases. The use of concentrated sulfuric acid also necessitates careful handling and appropriate personal protective equipment. A thorough process safety assessment is mandatory before scaling up.
-
Economic Viability: The cost of raw materials, energy consumption, and waste disposal are significant factors in large-scale synthesis. Process optimization to reduce reaction times, minimize solvent usage, and enable catalyst recycling can significantly improve the economic feasibility.
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the synthesis of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with Methyl 4-bromothiophene-2-carboxylate
Welcome to the technical support center for optimizing Suzuki coupling reactions involving Methyl 4-bromothiophene-2-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve optimal yields and minimize side reactions in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound. Follow the decision tree to diagnose and resolve problems in your reaction.
Diagram: Troubleshooting Workflow for Suzuki Coupling
Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?
A1: Low yields in this specific Suzuki coupling can often be attributed to a few key factors:
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction. If it's not active, the reaction won't proceed. Ensure you are using a fresh, high-quality palladium source and an appropriate ligand. For electron-deficient substrates like this thiophene derivative, electron-rich and bulky ligands (e.g., Buchwald ligands like SPhos or XPhos) can be beneficial.[1]
-
Inadequate Reaction Conditions: The Suzuki coupling is sensitive to oxygen.[2][3] Ensure your solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).[4] Insufficient temperature can also lead to a sluggish reaction.
-
Poor Reagent Quality: Verify the purity of your this compound and the boronic acid or ester. Boronic acids, in particular, can be unstable and degrade over time.[5]
-
Suboptimal Base and Solvent Combination: The choice of base and solvent is critical and often needs to be empirically determined for a specific substrate combination.[1]
Q2: I'm observing significant byproduct formation, specifically homocoupling of the boronic acid and debromination of the thiophene starting material. How can I minimize these side reactions?
A2: The formation of byproducts is a common challenge. Here's how to address them:
-
Homocoupling: This side reaction, where two boronic acid molecules couple, is primarily caused by the presence of oxygen.[2][4][6]
-
Solution: Rigorous degassing of all solvents and the reaction mixture is crucial. This can be achieved through methods like freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.[2] Maintaining a positive pressure of an inert gas throughout the reaction is also recommended.[3]
-
-
Debromination (Proto-dehalogenation): This involves the replacement of the bromine atom on the thiophene ring with a hydrogen atom.
-
Solution: This can sometimes be promoted by certain bases or solvents.[7] If debromination is a major issue, consider screening different bases or adjusting the solvent system. In some cases, using a less reactive catalyst system might be beneficial.
-
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing the boronic acid group with a hydrogen atom.[8]
-
Solution: This is often exacerbated by strong bases and the presence of water.[5] Using milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) can help.[5] Switching to anhydrous conditions or using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts can significantly reduce this side reaction.[2][5][9]
-
Q3: What are the recommended starting conditions for the Suzuki coupling of this compound?
A3: A good starting point for optimization would be:
-
Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) at 2-5 mol%.[10][11] Alternatively, a more modern catalyst system like a Buchwald precatalyst (e.g., XPhos Pd G3) at a lower loading (0.5-2 mol%) could be more effective.[5]
-
Base: Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) at 2-3 equivalents.[10][12]
-
Solvent: A mixture of an organic solvent and water, such as 1,4-dioxane/water (4:1) or toluene/water.[9][11]
-
Boronic Acid: Use a slight excess (1.1-1.5 equivalents) of the boronic acid or ester.[2][13]
It is highly recommended to perform a small-scale screen of different catalysts, ligands, bases, and solvents to find the optimal conditions for your specific coupling partners.
Data Presentation
Table 1: Comparison of Common Bases in Suzuki Coupling
| Base | Equivalents | Common Solvents | Typical Yield Range | Notes |
| K₂CO₃ | 2-3 | Dioxane/H₂O, Toluene/H₂O | Moderate to High | A good starting point, generally effective.[14] |
| K₃PO₄ | 2-3 | Dioxane/H₂O, THF/H₂O | High to Excellent | A strong base, often very effective for challenging substrates.[2][10] |
| Cs₂CO₃ | 2-3 | Dioxane, Toluene | High to Excellent | Often provides higher yields but is more expensive.[2] |
| Na₂CO₃ | 2-3 | DMF, Ethanol/H₂O | Moderate to High | DMF can help with the solubility of starting materials.[2] |
| KF | 2-3 | Toluene, Dioxane | Moderate to High | A milder base that can be useful if the substrate is base-sensitive.[15] |
Table 2: Overview of Common Palladium Catalysts/Precatalysts
| Catalyst/Precatalyst | Typical Loading (mol%) | Common Ligands (if applicable) | Key Advantages |
| Pd(PPh₃)₄ | 2-6 | - | Widely used, commercially available, and effective for many substrates.[11][12] |
| Pd(dppf)Cl₂ | 1-3 | - | Often highly active and stable, good for more challenging couplings.[11] |
| Pd(OAc)₂ | 1-5 | PPh₃, PCy₃, Buchwald Ligands | Versatile precatalyst, allows for ligand screening.[15] |
| Buchwald Precatalysts (e.g., XPhos Pd G3) | 0.5-2 | - | Highly active, air-stable, and effective at low loadings for a broad range of substrates.[5] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
Note: This is a generalized procedure and requires optimization for specific substrates and coupling partners.
Diagram: General Experimental Workflow
Caption: A flowchart of the general experimental workflow for the Suzuki coupling reaction.
1. Reaction Setup:
-
In a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, combine this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and the selected base (e.g., K₃PO₄, 2.0-3.0 eq.).[2][12]
2. Inert Atmosphere:
-
Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. Alternatively, evacuate and backfill with the inert gas three times.[3]
3. Catalyst and Solvent Addition:
-
Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[12]
-
Add the degassed solvent(s) (e.g., 1,4-dioxane/water 4:1) via syringe.[11]
4. Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2][12]
5. Monitoring:
-
Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]
6. Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[2]
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[3]
7. Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).[11]
8. Characterization:
-
Characterize the purified product using standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its identity and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suzuki Coupling [organic-chemistry.org]
Purification of "Methyl 4-bromothiophene-2-carboxylate" from reaction byproducts
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of Methyl 4-bromothiophene-2-carboxylate from reaction byproducts. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Common impurities can include unreacted starting material, primarily 4-bromothiophene-2-carboxylic acid, residual reagents from the esterification process such as thionyl chloride or sulfuric acid, and potentially small amounts of regioisomers depending on the synthetic route.[1][2] The presence of colored byproducts may also indicate degradation or side reactions.
Q2: My final product is an oil, but some literature reports it as a solid. Why is there a discrepancy?
A2: this compound is often isolated as a colorless to light yellow or amber oil.[1] However, the isomeric compound, Methyl 5-bromothiophene-2-carboxylate, has been reported as a white solid.[3][4] It is crucial to confirm the identity of your product through analytical methods like NMR spectroscopy. The physical state can also be influenced by residual solvents or minor impurities.
Q3: What are the recommended purification methods for this compound?
A3: The most commonly cited and effective purification method is silica gel column chromatography.[1][3][5] Recrystallization is also a viable option, particularly if the product is obtained as a solid or can be induced to crystallize.[3]
Q4: How can I effectively remove the unreacted carboxylic acid starting material?
A4: An aqueous workup with a mild base, such as a saturated sodium bicarbonate solution, can effectively remove the acidic starting material by converting it to its water-soluble salt. This is typically performed after the reaction is complete and before solvent evaporation and subsequent chromatographic purification.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Yield After Purification | Product loss during column chromatography due to improper solvent selection. | Optimize the eluent system for column chromatography. A common starting point is a mixture of dichloromethane and hexane.[3] A step gradient can also be employed to effectively separate the product from impurities. |
| Incomplete reaction leading to a high proportion of starting material. | Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC). If necessary, increase the reaction time or temperature. | |
| Product is Contaminated with Starting Material (Carboxylic Acid) | Ineffective removal of the acidic starting material during workup. | Perform a thorough aqueous wash with a saturated sodium bicarbonate solution after the reaction. Ensure the pH of the aqueous layer is basic to confirm complete neutralization and extraction of the acid. |
| Product Appears as a Colored Oil or Solid | Presence of colored impurities or degradation products. | Purify the crude product using column chromatography on silica gel.[1][3] In some cases, a charcoal treatment prior to filtration may help remove colored impurities. |
| Difficulty in Separating Isomeric Impurities | Similar polarity of the desired product and its regioisomers. | Employ a high-efficiency silica gel for column chromatography and use a shallow gradient of a carefully selected eluent system. Monitor fractions closely by TLC to ensure clean separation. |
Experimental Protocols
Column Chromatography Purification
This protocol is a general guideline for the purification of this compound using silica gel chromatography.
-
Slurry Preparation: Prepare a slurry of silica gel (100-200 mesh) in a non-polar solvent like hexane.
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to pack under gravity, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent (e.g., dichloromethane) and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent system, such as dichloromethane/hexane (1:1).[3] The polarity of the eluent can be gradually increased as needed.
-
Fraction Collection: Collect fractions and monitor the separation using TLC.
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.[1]
Recrystallization Protocol
This method is applicable if the product is a solid or can be induced to crystallize.
-
Solvent Selection: Choose a suitable solvent or solvent system in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below. Ethanol has been used for the recrystallization of a similar compound.[3]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Reported Yields and Physical States
| Compound | Synthesis Method | Purification Method | Yield | Physical State | Reference |
| This compound | Esterification of 4-bromothiophene-2-carboxylic acid with thionyl chloride in methanol | Silica gel column chromatography | 95% | Colorless oil | [1] |
| Methyl 5-bromothiophene-2-carboxylate | Esterification of 5-bromothiophene-2-carboxylic acid with H2SO4 in methanol | Silica gel flash column chromatography | 96% | White solid | [3] |
| Methyl 5-bromothiophene-2-carboxylate | Esterification of 5-bromo-2-thiophene carboxylic acid with H2SO4 in methanol | Column chromatography | 84% | White solid | [4] |
Visualizations
References
Troubleshooting Grignard reaction initiation with "Methyl 4-bromothiophene-2-carboxylate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the initiation of Grignard reactions using Methyl 4-bromothiophene-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with this compound is not initiating. What are the most common reasons for failure?
The primary challenge in any Grignard reaction is initiating the reaction, which is often hindered by a passivating layer of magnesium oxide on the magnesium turnings.[1] For a substrate like this compound, other factors include:
-
Presence of Moisture: Grignard reagents are potent bases and will react with even trace amounts of water, which is a faster reaction than the desired Grignard formation.[2] All glassware must be rigorously dried, and anhydrous solvents are essential.[2]
-
Passive Magnesium Surface: The magnesium turnings are coated with an oxide layer that prevents the reaction. This layer must be removed or bypassed through activation.
-
Inhibitors in Reagents or Solvents: Impurities in the starting material or solvent can prevent the reaction from starting.
-
Reaction Temperature: While some heat can help initiate the reaction, aryl bromides can be less reactive than alkyl bromides, and finding the optimal initiation temperature is key.
Q2: How can I effectively activate the magnesium turnings?
Several methods can be used to activate the magnesium surface. The choice depends on the scale of the reaction and the available reagents.
-
Iodine: Adding a small crystal of iodine is a traditional and effective method.[1][3]
-
1,2-Dibromoethane (DBE): A few drops of DBE can be used to activate the magnesium. The formation of ethene gas is an indicator of an active magnesium surface.[1]
-
Mechanical Stirring: Grinding the magnesium turnings in a mortar and pestle or vigorous dry stirring under an inert atmosphere can break the oxide layer and expose a fresh metal surface.[4]
-
Chemical Activators: Reagents like diisobutylaluminum hydride (DIBAH) can be used to activate the magnesium surface and dry the reaction mixture, allowing for initiation at lower temperatures (≤ 20°C for aryl halides).[5][6]
Q3: What is the best solvent for preparing the Grignard reagent from this compound?
Ethereal solvents are required for the formation of Grignard reagents as they solvate and stabilize the organomagnesium species.[6][7]
-
Tetrahydrofuran (THF): THF is often a better solvent than diethyl ether for preparing Grignard reagents from aryl bromides due to its higher boiling point and better solvating ability for the Grignard reagent.[3][8]
-
Diethyl Ether (Et₂O): While a common solvent for Grignard reactions, its low boiling point (34.5°C) might require careful temperature management.[9]
Q4: Can the ester group on this compound interfere with the reaction?
Yes, the ester functional group presents a significant challenge. Grignard reagents are excellent nucleophiles and will react with esters.[10] This can lead to a side reaction where a newly formed Grignard molecule attacks the ester of an unreacted molecule of this compound. This is a major consideration, especially if the reaction is run at higher concentrations or for extended periods.[2][11] Carrying out the reaction at low temperatures (-78 °C) with highly reactive magnesium can sometimes help prepare functionalized Grignard reagents with ester groups, as the functionalized Grignard reagents may be stable for a limited time at these temperatures.[12]
Q5: What is an "entrainment agent" and should I consider using one?
An entrainment agent is a reactive organic halide, like 1,2-dibromoethane, that is added to the reaction mixture to clean and activate the magnesium surface.[4][13] This method is particularly useful for less reactive halides, such as aryl bromides. The entrainment agent reacts first, exposing a fresh magnesium surface that can then react with the target halide.
Troubleshooting Guide
Problem: Reaction Fails to Initiate
If there is no observable exotherm, bubbling, or change in the appearance of the magnesium, the reaction has not started. Consult the table below for potential causes and solutions.
| Possible Cause | Solution(s) |
| Wet Glassware/Reagents | Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours and cool under an inert atmosphere (N₂ or Ar).[1] Use freshly distilled, anhydrous solvents. Ensure the starting halide is dry. |
| Passive Magnesium Surface | Activate the magnesium using one of the methods described in the protocols below (e.g., iodine, 1,2-dibromoethane).[1] Crushing some of the turnings with a dry glass rod can also be effective.[1] |
| Low Reaction Temperature | Gently warm the flask with a heat gun. Be cautious, especially with diethyl ether, due to its low boiling point and high flammability.[9] |
| Ineffective Stirring | Ensure the stir bar is agitating the magnesium turnings effectively. The reaction occurs on the metal surface.[6] For larger scale reactions, mechanical stirring may be necessary. |
| Impure Reagents | Use freshly opened or purified reagents. Impurities in the magnesium or the aryl bromide can inhibit the reaction.[2] |
Problem: Reaction Starts but Then Stops
| Possible Cause | Solution(s) |
| Precipitation on Mg Surface | The Grignard reagent or magnesium salts may precipitate onto the magnesium surface, preventing further reaction. Add more anhydrous solvent to dissolve the precipitate. |
| Halide Addition Rate Too Fast | Adding the this compound solution too quickly can lead to side reactions like Wurtz coupling.[3] Maintain a slow, steady addition rate. |
| Insufficient Mixing | As the reaction proceeds and viscosity increases, ensure that stirring remains efficient to bring reactants to the magnesium surface. |
Experimental Protocols
Protocol 1: Magnesium Activation with Iodine
-
Glassware Preparation: Ensure all glassware is thoroughly dried by flame-drying under vacuum or heating in an oven (>120°C) and cooled under an inert atmosphere.[1]
-
Reagent Setup: In the dried flask, add the magnesium turnings and a magnetic stir bar.
-
Initiation: Add a single, small crystal of iodine. The flask may be gently warmed.
-
Solvent and Halide Addition: Add a small portion of the anhydrous THF and a small amount of the this compound solution.
-
Observation: Stir the mixture. Initiation is indicated by the disappearance of the brown iodine color and the onset of an exotherm or bubbling. Once initiated, the remainder of the halide solution can be added dropwise.
Protocol 2: Magnesium Activation with 1,2-Dibromoethane (DBE)
-
Glassware Preparation: Follow the same rigorous drying procedure as above.
-
Reagent Setup: Place the magnesium turnings and a stir bar in the reaction flask under an inert atmosphere.
-
Solvent Addition: Add a portion of the anhydrous THF to cover the magnesium.
-
Initiation: Using a syringe, add a few drops of 1,2-dibromoethane to the stirred suspension of magnesium.[1] A gentle warming may be required. The evolution of ethene gas indicates activation.
-
Organic Halide Addition: Once the initial reaction with DBE has subsided, begin the slow, dropwise addition of your this compound solution.
Data Summary
Table 1: Comparison of Magnesium Activation Methods
| Activation Method | Description | Advantages | Disadvantages |
| Iodine | A small crystal of I₂ is added to the Mg turnings. | Simple, effective, visual confirmation (color disappears).[3][4] | Can introduce impurities if used in excess. |
| 1,2-Dibromoethane (DBE) | A small amount of DBE is added to initiate the reaction. | Highly effective, especially for unreactive halides.[1][4] | Introduces a co-product (MgBr₂) and ethene gas. |
| Mechanical Agitation | Grinding or vigorous stirring of dry Mg turnings. | No chemical activators needed, provides a fresh surface.[4] | Can be difficult to implement on a large scale. |
| DIBAH | A catalytic amount of diisobutylaluminum hydride is used. | Very reliable, allows for low-temperature initiation, acts as a drying agent.[5][6] | Requires handling of a pyrophoric reagent. |
Visual Guides
Caption: Troubleshooting workflow for unsuccessful Grignard reaction initiation.
Caption: Potential side reaction of the formed Grignard reagent with the starting material.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quantum Chemical Investigation of Dimerization in the Schlenk Equilibrium of Thiophene Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 13. pubs.acs.org [pubs.acs.org]
How to prevent debromination of "Methyl 4-bromothiophene-2-carboxylate"
General trends observed in cross-coupling reactions of bromothiophenes. [3]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Debromination
This protocol is adapted from procedures for similar bromothiophene substrates. [4]
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium phosphate (K₃PO₄) (2.0 equiv), and Pd(PPh₃)₄ (3 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Stille Coupling with Minimized Debromination
This protocol is based on general procedures for Stille couplings of bromoarenes.
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv), the organostannane reagent (1.1 equiv), and Pd(PPh₃)₄ (5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an appropriate solvent and quench with a saturated aqueous solution of potassium fluoride to precipitate tin byproducts. Stir vigorously for 1-2 hours, then filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the product by column chromatography.
Protocol 3: Lithiation with Subsequent Electrophilic Quench
This protocol is adapted from general procedures for the lithiation of bromothiophenes. [5]
-
Reaction Setup: To an oven-dried, three-necked flask equipped with a thermometer, septum, and nitrogen inlet, add this compound (1.0 equiv) and anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 equiv) dropwise, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 30-60 minutes.
-
Electrophilic Quench: Add the desired electrophile (1.2 equiv) dropwise at -78 °C. Allow the reaction to slowly warm to room temperature.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Purification: Extract the product with diethyl ether, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Signaling Pathways and Workflows
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
References
- 1. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The mechanism of reductive dehalogenation of halothane by liver cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Methyl 4-bromothiophene-2-carboxylate Reaction Condition Screening
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive guidance and troubleshooting for reactions involving Methyl 4-bromothiophene-2-carboxylate. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the synthesis of this compound?
A1: this compound is typically synthesized by the esterification of 4-bromothiophene-2-carboxylic acid. Common methods include reacting the carboxylic acid with methanol in the presence of a strong acid catalyst like concentrated sulfuric acid or using thionyl chloride.[1] One procedure involves adding a few drops of concentrated sulfuric acid to a solution of 4-bromothiophene-2-carboxylic acid in methanol and stirring the mixture at 65°C for 17 hours.[1] Another approach uses thionyl chloride in methanol, often at cooler temperatures initially.[1]
Q2: Which cross-coupling reactions are commonly performed with this compound?
A2: this compound is a versatile building block frequently used in various palladium-catalyzed cross-coupling reactions to form C-C, C-N, and C-O bonds. The most common reactions include:
-
Suzuki-Miyaura Coupling: To form a C-C bond with boronic acids or esters.
-
Buchwald-Hartwig Amination: To form a C-N bond with primary or secondary amines.[2][3]
-
Sonogashira Coupling: To form a C-C bond with terminal alkynes.[4][5]
Q3: What are the key factors to consider for a successful Suzuki-Miyaura coupling reaction?
A3: For a successful Suzuki-Miyaura coupling, several factors are critical: the choice of palladium catalyst and ligand, the base, and the solvent system.[6] The exclusion of oxygen and moisture is also crucial for many catalyst systems.[6] For challenging substrates, a higher catalyst loading might be necessary.[7]
Q4: How can I minimize debromination as a side reaction?
A4: Debromination, or hydrodehalogenation, is a common side reaction in palladium-catalyzed couplings, leading to the formation of byproducts.[8] This can be minimized by:
-
Lowering the reaction temperature: High temperatures can promote debromination.[8]
-
Using anhydrous and degassed solvents: Protic impurities like water or alcohols can be a source of hydride for the competing reaction.[8]
-
Careful selection of the base and ligand: The nature of the base and ligand can significantly influence the extent of this side reaction.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
| Potential Cause | Recommended Solution |
| Inactive or Poisoned Catalyst | Ensure starting materials are pure, as impurities can poison the catalyst.[7] Degas the reaction mixture to remove oxygen.[7] Use a fresh batch of catalyst stored under an inert atmosphere. |
| Suboptimal Catalyst/Ligand System | Screen different palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and phosphine ligands. Bulky, electron-rich ligands can enhance catalyst activity.[7] |
| Incorrect Base | The base is crucial for the transmetalation step.[6] Screen bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. The strength and solubility of the base can significantly impact the outcome.[7] |
| Poor Substrate Reactivity | The presence of the ester group can influence the electronic properties of the thiophene ring. Adjusting the reaction temperature or time may be necessary. |
| Protodeboronation of Boronic Acid | This side reaction consumes the boronic acid. Using anhydrous solvents and a suitable base can help minimize this. |
Issue 2: Significant Debromination Byproduct
| Potential Cause | Recommended Solution |
| High Reaction Temperature | Lower the reaction temperature.[8] Reactions can often be successful at temperatures between 40-80 °C.[8] |
| Presence of Protic Impurities | Use anhydrous, degassed solvents and high-purity reagents.[8] Water and alcohols can act as hydride sources.[8] |
| Inappropriate Base or Ligand | Some bases and ligands are more prone to promoting the formation of palladium-hydride species that lead to debromination.[8] Experiment with different base/ligand combinations. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
A representative procedure for a Suzuki-Miyaura coupling reaction is as follows: To a solution of this compound (1 equivalent) in a suitable solvent (e.g., a 6:1 mixture of dioxane/water), add the boronic acid (1.1 equivalents), a base such as potassium carbonate (2 equivalents), and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).[9][10] The reaction mixture is then degassed and heated, typically to 90°C, for several hours while monitoring the progress by TLC or LC-MS.[9][10]
General Procedure for Buchwald-Hartwig Amination
For a Buchwald-Hartwig amination, a general protocol involves mixing the aryl bromide (1 equivalent), the amine (1.5 equivalents), a base like cesium carbonate (2 equivalents), a palladium catalyst such as Pd(OAc)₂ (0.05 equivalents), and a phosphine ligand like BINAP (0.08 equivalents) in an anhydrous solvent such as toluene.[11] The mixture is degassed and then heated under a nitrogen atmosphere, typically at 110°C, for several hours.[11]
General Procedure for Copper-Free Sonogashira Coupling
A room-temperature, copper-free Sonogashira coupling can be performed by reacting this compound (1 equivalent) with a terminal alkyne (1.6 equivalents) in the presence of a palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2.5 mol%), a base like 2,2,6,6-tetramethylpiperidine (TMP) (2 equivalents), and a solvent such as DMSO.[12][13] The reaction is typically carried out under an argon atmosphere.[12][13]
Data Presentation
Table 1: Screening of Reaction Conditions for Suzuki-Miyaura Coupling
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | e.g., 75 |
| 2 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | Toluene | 100 | 8 | e.g., 85 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane | 110 | 6 | e.g., 92 |
Table 2: Screening of Bases and Solvents for Sonogashira Coupling
| Entry | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Conversion (%) |
| 1 | TMP (2) | DMSO | rt | 2 | 100 |
| 2 | (i-Pr)₂NH (2) | DMSO | rt | 2 | 100 |
| 3 | Pyrrolidine (2) | DMSO | rt | 18 | High |
| 4 | Piperidine (2) | DMSO | rt | 18 | High |
| 5 | DBU (2) | DMSO | rt | 18 | Low |
Data in tables are representative and may need to be optimized for specific substrates and reaction scales.
Visualizations
Caption: Troubleshooting workflow for low or no product yield.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. echemi.com [echemi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Homocoupling in Cross-Coupling Reactions of Methyl 4-bromothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on minimizing homocoupling side reactions during palladium-catalyzed cross-coupling of Methyl 4-bromothiophene-2-carboxylate . Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to assist in optimizing your synthetic procedures.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, with a focus on identifying and mitigating the formation of homocoupling byproducts.
Issue 1: Significant Formation of Homocoupling Byproduct in Suzuki-Miyaura Coupling
Symptoms:
-
Observation of a significant amount of a symmetrical biaryl byproduct (dimer of the boronic acid coupling partner) in your crude reaction mixture via TLC, GC, or LC-MS.
-
Reduced yield of the desired cross-coupled product.
-
Complicated purification due to the structural similarity between the homocoupled product and the target molecule.[1]
| Potential Cause | Recommended Solution |
| Presence of Dissolved Oxygen | Rigorously deoxygenate all solvents and the reaction mixture. Techniques such as subsurface sparging with an inert gas (Nitrogen or Argon) are highly effective.[1][2][3] |
| Use of a Pd(II) Precatalyst | Pd(II) sources like Pd(OAc)₂ can directly react with the boronic acid to form the homocoupling dimer.[4] Prefer Pd(0) precatalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or use pre-formed catalyst complexes that efficiently generate the active Pd(0) species.[4] |
| Inappropriate Base Selection | Use weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), which are less likely to promote homocoupling compared to stronger bases.[4] |
| Suboptimal Ligand Choice | Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[4][5] These can sterically hinder the formation of intermediates leading to homocoupling.[5][6] |
| High Reaction Temperature | Lowering the reaction temperature can disfavor the kinetics of the homocoupling reaction relative to the desired cross-coupling pathway.[1] |
| High Concentration of Boronic Acid | Add the boronic acid slowly to the reaction mixture or use a lower concentration to minimize its availability for homocoupling.[1] |
Issue 2: Pervasive Homocoupling in Stille Coupling
Symptoms:
-
Formation of a significant amount of the R²-R² dimer from the organostannane reagent.[7]
-
Reduced yield of the desired heterocoupled product.
-
Difficult purification due to tin byproducts.
| Potential Cause | Recommended Solution |
| Reaction of Organostannane with Pd(II) Precatalyst | Two equivalents of the organostannane can react with the Pd(II) precatalyst, leading to homocoupling.[7] Minimize the concentration of the Pd(II) species by ensuring efficient reduction to Pd(0). |
| Radical Processes with Pd(0) Catalyst | The Pd(0) catalyst can undergo a radical process to yield the homocoupled dimer.[7] Ensure the reaction is performed under strictly inert conditions to minimize radical initiators. |
| Ligand Dissociation | Use ligands that form stable complexes with palladium to prevent unwanted side reactions. |
| High Reaction Temperature | Optimize the temperature to favor the cross-coupling pathway over homocoupling. |
Issue 3: Alkyne Homocoupling (Glaser Coupling) in Sonogashira Reactions
Symptoms:
-
Formation of a diyne byproduct from the terminal alkyne.
-
Reduced yield of the desired alkynylated thiophene.
-
Often observed when a copper co-catalyst is used.
| Potential Cause | Recommended Solution |
| Presence of Copper Co-catalyst | The most effective way to avoid alkyne homocoupling is to perform the reaction under copper-free conditions.[1] |
| Presence of Oxygen | Oxygen promotes the homocoupling reaction.[1] Rigorously degas all solvents and reagents and maintain an inert atmosphere. |
| Inappropriate Base | Use an amine base such as diisopropylethylamine in copper-free protocols.[1] |
| High Reaction Temperature | Lowering the reaction temperature can sometimes reduce the rate of homocoupling.[1] |
Issue 4: Side Product Formation in Heck Reactions
Symptoms:
-
Formation of isomerized alkene products.
-
Reductive dehalogenation of the starting material (this compound).
| Potential Cause | Recommended Solution |
| Reversible β-Hydride Elimination | The choice of base can influence this. A stronger base can accelerate the regeneration of the Pd(0) catalyst and minimize olefin isomerization. |
| Reductive Dehalogenation | This can be promoted by certain bases or impurities. Ensure all reagents and solvents are pure and dry. Changing the solvent or ligand can sometimes suppress this pathway. |
| Inefficient Oxidative Addition | For electron-rich substrates like substituted thiophenes, using bulky, electron-rich phosphine ligands can enhance the reactivity of the palladium catalyst.[6] |
| Low Reaction Temperature | Heck reactions often require elevated temperatures (typically >100 °C) to proceed efficiently. Gradually increase the reaction temperature while monitoring for product formation and decomposition.[8] |
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a problem in cross-coupling reactions?
A1: Homocoupling is an undesired side reaction where two identical molecules of a starting material couple with each other.[1] For example, in a Suzuki reaction, two molecules of an arylboronic acid can react to form a symmetrical biaryl byproduct. This is problematic because it consumes the starting material, reduces the yield of the desired cross-coupled product, and often complicates the purification process due to the structural similarity between the homocoupled product and the target molecule.[1]
Q2: What are the primary drivers of homocoupling in palladium-catalyzed reactions?
A2: The main causes of homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then react with two molecules of the organometallic reagent (e.g., boronic acid) to produce the homocoupled product.[1] Using a Pd(II) precatalyst without an efficient initial reduction to Pd(0) can also lead to the formation of Pd(II) species that promote homocoupling.[4]
Q3: How can I visually identify if homocoupling is a significant issue in my reaction?
A3: Homocoupling can be suspected if you observe a significant amount of a symmetrical byproduct in your crude reaction mixture by techniques like TLC, GC, or LC-MS. This byproduct will have a molecular weight corresponding to the dimer of the organic group from your organometallic reagent (e.g., boronic acid or organostannane).
Q4: Which cross-coupling reaction is generally most prone to homocoupling?
A4: While homocoupling can occur in various cross-coupling reactions, it is a particularly common issue in Suzuki-Miyaura and Stille couplings.[1][7] In Sonogashira coupling, the homocoupling of the alkyne partner (Glaser coupling) is a well-known side reaction, especially when a copper co-catalyst is used.[1]
Q5: Can the choice of solvent impact the extent of homocoupling?
A5: Yes, the solvent can influence the solubility of reagents and the stability of the catalyst, which in turn can affect the rates of both the desired cross-coupling and the undesired homocoupling. For instance, in some Suzuki reactions, a mixture of an organic solvent and water is used, and the ratio can be critical.[9]
Data Presentation
The following tables summarize the expected trends in homocoupling based on the choice of reaction parameters for the cross-coupling of this compound.
Table 1: Expected Impact of Reaction Parameters on Homocoupling in Suzuki-Miyaura Coupling
| Parameter | Condition | Expected Homocoupling Level | Rationale |
| Palladium Source | Pd(OAc)₂ | High | Pd(II) directly promotes homocoupling of boronic acids.[4] |
| Pd(PPh₃)₄ | Low | Pd(0) source, enters the catalytic cycle directly.[4] | |
| Buchwald Precatalysts | Very Low | Designed for clean and efficient generation of active Pd(0).[4] | |
| Ligand | PPh₃ | Moderate | Less bulky, may not effectively suppress homocoupling. |
| SPhos, XPhos | Low | Bulky, electron-rich ligands sterically hinder homocoupling.[4][5] | |
| Base | NaOH, NaOtBu | High | Strong bases can promote side reactions. |
| K₂CO₃, K₃PO₄ | Low | Weaker inorganic bases are generally preferred to minimize homocoupling.[4] | |
| Atmosphere | Air | Very High | Oxygen is a primary cause of homocoupling via oxidation of Pd(0).[1] |
| Inert (N₂, Ar) | Low | Exclusion of oxygen is crucial to suppress this pathway.[1][2][3] |
Table 2: Qualitative Comparison of Homocoupling in Different Cross-Coupling Reactions
| Reaction Type | Common Homocoupling Partner | General Tendency for Homocoupling | Key Mitigation Strategy |
| Suzuki-Miyaura | Boronic Acid | High | Rigorous deoxygenation, use of Pd(0) precatalysts and bulky ligands.[1][4] |
| Stille | Organostannane | Moderate to High | Use of fresh catalyst, inert atmosphere.[7] |
| Sonogashira | Terminal Alkyne | Moderate to High (with Cu) | Copper-free conditions.[1] |
| Heck | Alkene (dimerization) | Low to Moderate | Optimization of base and temperature. |
Experimental Protocols
The following are detailed, generalized methodologies for key cross-coupling reactions with this compound, designed to minimize homocoupling.
Protocol 1: Suzuki-Miyaura Coupling with Minimized Homocoupling
Objective: To couple this compound with an arylboronic acid while suppressing the homocoupling of the boronic acid.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Schlenk flask and inert gas (Argon or Nitrogen) line
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₄ (0.02 mmol), and K₃PO₄ (2.0 mmol).
-
Add a degassed 4:1 mixture of 1,4-dioxane and water (10 mL).
-
In a separate flask, dissolve the arylboronic acid (1.2 mmol) in a minimal amount of the degassed solvent mixture.
-
Add the arylboronic acid solution to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
Objective: To couple this compound with a terminal alkyne while avoiding Glaser-type homocoupling.
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Diisopropylethylamine (DIPEA) (2.0 mmol)
-
Tetrahydrofuran (THF) or Dimethylformamide (DMF) (degassed)
-
Schlenk flask and inert gas (Argon or Nitrogen) line
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and PPh₃ (0.04 mmol).
-
Add degassed THF or DMF (10 mL).
-
Add the terminal alkyne (1.2 mmol) to the reaction mixture.
-
Add the amine base (DIPEA, 2.0 mmol).
-
Heat the reaction mixture to 60-80 °C and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Catalytic Cycle for Suzuki-Miyaura Cross-Coupling
Caption: Catalytic cycle for Suzuki-Miyaura coupling and the competing homocoupling pathway.
Troubleshooting Workflow for Minimizing Homocoupling
Caption: A decision tree for troubleshooting and minimizing homocoupling in cross-coupling reactions.
References
Technical Support Center: Catalyst Selection for Methyl 4-bromothiophene-2-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize catalytic cross-coupling reactions involving Methyl 4-bromothiophene-2-carboxylate.
Suzuki Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between this compound and various boronic acids or esters.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the recommended starting conditions for a Suzuki coupling with this compound?
A: A reliable starting point for the Suzuki coupling of this compound is the use of a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf), a base like K₂CO₃ or K₃PO₄, and a solvent system consisting of an organic solvent (e.g., dioxane, toluene, or THF) and an aqueous solution for the base.[1] The reaction is typically conducted under an inert atmosphere at elevated temperatures (e.g., 80-100 °C).
Q2: My Suzuki coupling reaction has a low yield or is not proceeding. What are the common causes and how can I troubleshoot this?
A: Low or no yield in a Suzuki coupling can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Catalyst Inactivity: The palladium catalyst may have decomposed or been poisoned. The appearance of palladium black is an indicator of catalyst decomposition.[1] Ensure you are using a high-purity catalyst and that your reagents and solvents are free from impurities that could act as catalyst poisons.
-
Inefficient Oxidative Addition: As an electron-deficient substrate due to the ester group, the oxidative addition step should be favorable. However, if coupling with an electron-rich boronic acid, the overall reaction kinetics might be affected.
-
Protodeboronation of the Boronic Acid: The boronic acid coupling partner can be unstable under the reaction conditions and be replaced by a hydrogen atom.[1] This is a common side reaction. Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.
-
Inadequate Base or Solvent: The choice of base and solvent is critical and often depends on the specific substrates. An unsuitable combination can lead to poor solubility, slow reaction rates, or the promotion of side reactions.[1]
-
Presence of Oxygen: Oxygen can lead to the oxidative degradation of the palladium catalyst and promote the homocoupling of the boronic acid. Ensure that all solvents are properly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).
Q3: I am observing significant amounts of dehalogenated starting material (Methyl thiophene-2-carboxylate). What is causing this and how can I minimize it?
A: Dehalogenation, the replacement of the bromine atom with hydrogen, is a common side reaction. This can be exacerbated by the presence of water in the reaction mixture.[2] To minimize dehalogenation, it is crucial to control the amount of water, especially when performing sequential couplings on di- or poly-halogenated substrates.[2] Using anhydrous conditions is an option, but this can sometimes halt the desired coupling reaction.[2]
Catalyst Performance Data for Suzuki Coupling of Bromothiophenes
Note: Data is compiled from studies on analogous bromothiophene substrates and should be considered as a starting point for optimization.
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~85-95% |
| PdCl₂(dppf) | K₃PO₄ | Dioxane/H₂O | 90 | 12 | ~90% |
| XPhos Pd G3 | K₃PO₄ | THF/H₂O | Room Temp - 80 | 4-12 | High (Specific yield not reported) |
Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
This protocol is adapted from established methodologies for the Suzuki coupling of bromothiophenes.[2][3]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL, degassed)
-
Water (2 mL, degassed)
-
Schlenk flask or sealed reaction vial
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, phenylboronic acid, and K₂CO₃.
-
Add the degassed 1,4-dioxane and water.
-
Add the Pd(PPh₃)₄ catalyst.
-
Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-18 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Heck Reaction
The Heck reaction enables the coupling of this compound with alkenes to form substituted olefins.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the typical conditions for a Heck reaction with this compound?
A: A standard protocol involves a palladium catalyst, often Pd(OAc)₂, a phosphine ligand like PPh₃ or P(o-tol)₃, a base such as Et₃N or K₂CO₃, and a polar aprotic solvent like DMF or NMP.[4] The reaction usually requires elevated temperatures, typically in the range of 100-140 °C.[4][5]
Q2: My Heck reaction is not working well. What should I check?
A: Challenges in Heck reactions with bromothiophenes often relate to the following:
-
Inefficient Oxidative Addition: While the ester group activates the thiophene ring, the overall electronic properties can still lead to a slower oxidative addition compared to more activated aryl halides. Using bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) can improve the reactivity of the palladium catalyst.[6]
-
Catalyst Deactivation: The sulfur atom in the thiophene ring can coordinate to the palladium center, potentially leading to catalyst deactivation.[6] The choice of ligand is crucial to prevent this.
-
Inappropriate Base: The base plays a critical role in regenerating the active Pd(0) catalyst. If the reaction is sluggish, screening different organic and inorganic bases is recommended.
-
Low Reaction Temperature: Heck reactions often necessitate high temperatures to proceed efficiently.[6]
Q3: I am getting a mixture of regioisomers. How can I improve the selectivity?
A: The regioselectivity of the Heck reaction is influenced by both electronic and steric factors. For terminal alkenes, the aryl group typically adds to the less substituted carbon. With internal alkenes, mixtures can be more common. The choice of ligand and additives can sometimes influence the regioselectivity.
Catalyst Performance Data for Heck Reaction of Bromothiophenes
Note: This data is based on reactions with analogous bromothiophene substrates.
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | Moderate to Good |
| Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | NMP | 120-140 | Good |
Experimental Protocol: Heck Reaction of this compound with Styrene
This protocol is based on established methods for the Heck reaction of heteroaryl bromides.[5][6]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Styrene (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
P(o-tol)₃ (0.04 mmol, 4 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Schlenk flask or sealed reaction vial
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound, Pd(OAc)₂, P(o-tol)₃, and K₂CO₃.
-
Add the anhydrous DMF, followed by the styrene via syringe.
-
Seal the flask and heat the mixture to 120 °C with stirring.
-
Monitor the reaction's progress by TLC or GC-MS.
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product using flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: NMR Analysis of Methyl 4-bromothiophene-2-carboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals to aid in the identification of impurities in "Methyl 4-bromothiophene-2-carboxylate" using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in a sample of this compound?
A1: The most common impurity is the unreacted starting material, 4-bromothiophene-2-carboxylic acid . Other potential impurities can include isomeric byproducts such as Methyl 3-bromothiophene-2-carboxylate and Methyl 5-bromothiophene-2-carboxylate , as well as over-brominated species like Methyl 4,5-dibromothiophene-2-carboxylate . Residual solvents from the workup procedure are also a common source of extraneous peaks in the NMR spectrum.
Q2: My ¹H NMR spectrum shows unexpected peaks. How can I identify the corresponding impurities?
A2: First, compare the chemical shifts and coupling patterns of the unknown signals with the data provided in the reference tables below (Table 1 and Table 2). The presence of a broad singlet, typically downfield, that disappears upon a D₂O shake, is indicative of the carboxylic acid proton from the starting material. Isomeric impurities will show distinct aromatic proton signals, often with different coupling constants.
Q3: The integration of the methyl ester peak in my ¹H NMR spectrum is incorrect. What could be the cause?
A3: Inaccurate integration can arise from the presence of other methyl-containing impurities or residual solvents like methanol. It is also crucial to ensure proper phasing and baseline correction of the spectrum. If the integration is significantly lower than expected, it might indicate incomplete esterification.
Q4: How can I confirm the presence of suspected impurities?
A4: The most definitive method is to "spike" your NMR sample with a small amount of the suspected impurity and re-acquire the spectrum. An increase in the intensity of the peak confirms its identity. Additionally, 2D NMR techniques such as COSY and HSQC can help in assigning the structure of unknown impurities.
Troubleshooting Guide
This section provides a systematic approach to identifying impurities in your "this compound" sample based on NMR data.
Problem: Unexpected signals in the ¹H or ¹³C NMR spectrum.
Workflow for Troubleshooting:
Caption: Troubleshooting workflow for NMR impurity identification.
Data Presentation
The following tables summarize the ¹H and ¹³C NMR chemical shifts for "this compound" and its potential impurities. All data is reported in ppm (δ) and was recorded in CDCl₃ unless otherwise noted.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Compound Name | H3 (s) | H5 (s) | OCH₃ (s) | COOH (br s) | Other Aromatic Protons |
| This compound | 7.45 | 7.69 | 3.90 | - | - |
| 4-bromothiophene-2-carboxylic acid | 7.60 | 7.95 | - | ~11-13 | - |
| Methyl 3-bromothiophene-2-carboxylate | - | - | 3.91 | - | 7.09 (d), 7.50 (d) |
| Methyl 5-bromothiophene-2-carboxylate | - | - | 3.87 | - | 7.10 (d), 7.58 (d) |
| Methyl 4,5-dibromothiophene-2-carboxylate | 7.63 | - | 3.89 | - | - |
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Compound Name | C2 (q) | C3 (CH) | C4 (C-Br) | C5 (CH) | CO (q) | OCH₃ (CH₃) |
| This compound | 134.5 | 131.0 | 115.0 | 130.2 | 162.1 | 52.5 |
| 4-bromothiophene-2-carboxylic acid | 135.3 | 131.8 | 114.1 | 135.3 | 166.8 | - |
| Methyl 3-bromothiophene-2-carboxylate | 130.1 | 112.9 | 135.9 | 127.8 | 161.7 | 52.4 |
| Methyl 5-bromothiophene-2-carboxylate | 133.2 | 131.5 | 130.8 | 118.9 | 161.9 | 52.3 |
| Methyl 4,5-dibromothiophene-2-carboxylate | 133.9 | 132.8 | 116.5 | 116.1 | 161.3 | 52.9 |
Note: Chemical shifts are approximate and can vary slightly based on solvent, concentration, and instrument.
Experimental Protocols
Standard NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of your "this compound" sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.
-
Transfer: Carefully transfer the solution to a 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
-
Analysis: Insert the sample into the NMR spectrometer and acquire the spectrum according to the instrument's standard procedures. For identifying exchangeable protons (like the COOH proton), a D₂O shake can be performed by adding a drop of D₂O to the sample, shaking vigorously, and re-acquiring the ¹H NMR spectrum.
Validation & Comparative
A Comparative Guide to the Reactivity of Methyl 4-bromothiophene-2-carboxylate and Methyl 5-bromothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of two closely related thiophene derivatives: Methyl 4-bromothiophene-2-carboxylate and Methyl 5-bromothiophene-2-carboxylate. A comprehensive understanding of their respective reactivities is crucial for the strategic design and optimization of synthetic routes in the development of novel pharmaceuticals and functional materials. This document summarizes the expected reactivity trends based on fundamental principles of heterocyclic chemistry and presents supporting experimental data from the literature on analogous compounds. Detailed experimental protocols for key transformations are also provided.
Executive Summary
This compound and Methyl 5-bromothiophene-2-carboxylate are valuable building blocks in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions. The key difference in their reactivity stems from the position of the bromine atom on the thiophene ring.
-
Methyl 5-bromothiophene-2-carboxylate , with the bromine atom at the α-position (C5), is generally the more reactive isomer. The C-Br bond at this position is more readily activated in the oxidative addition step of common cross-coupling reactions.
-
This compound , having the bromine atom at the β-position (C4), is typically less reactive. This difference in reactivity can be exploited for selective functionalization in molecules containing multiple halogen atoms.
This guide will delve into a comparative analysis of their performance in Suzuki-Miyaura coupling, Stille coupling, and Buchwald-Hartwig amination, supported by experimental data from closely related thiophene derivatives.
Structural and Electronic Properties
The differing placement of the bromine atom on the thiophene ring significantly influences the electronic properties and, consequently, the chemical reactivity of the two isomers. The carbon-bromine bond at the 5-position is more polarized and susceptible to oxidative addition by a palladium(0) catalyst, which is often the rate-determining step in cross-coupling reactions.
Comparative Reactivity in Cross-Coupling Reactions
While direct, side-by-side comparative studies on this compound and Methyl 5-bromothiophene-2-carboxylate under identical conditions are limited in the published literature, we can infer their relative reactivities from studies on structurally similar compounds, such as bromothiophene-2-carbaldehydes and bromothiophene-2-carboxylic acid derivatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The reactivity of bromothiophenes in this reaction is highly dependent on the position of the bromine atom.
Expected Reactivity Trend: Methyl 5-bromothiophene-2-carboxylate > this compound
Table 1: Representative Yields for Suzuki-Miyaura Coupling of Bromothiophene-2-carbaldehyde Analogs
| Entry | Bromothiophene Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromothiophene-2-carbaldehyde | 3-Chloro-4-fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Not Specified | Not Specified | Not Specified | 44 | [1] |
| 2 | 4-Bromothiophene-2-carbaldehyde | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Not Specified | Not Specified | Not Specified | 51 | [1] |
| 3 | 5-Bromothiophene-2-carboxylic acid derivative¹ | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 71.5 | [2] |
| 4 | 5-Bromothiophene-2-carboxylic acid derivative¹ | 3,4-Dichlorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 80.2 | [2] |
¹Substrate used was pentyl 5-bromothiophene-2-carboxylate.
The data in Table 1, although from different but related substrates, supports the general principle of higher reactivity for the 5-bromo isomer in Suzuki coupling, affording good to excellent yields.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A mixture of the methyl bromothiophene-2-carboxylate (1.0 equiv.), arylboronic acid (1.2 equiv.), palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like K₂CO₃ or K₃PO₄ (2.0 equiv.) in a suitable solvent system (e.g., 1,4-dioxane/water or toluene/water) is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C until the reaction is complete, as monitored by TLC or GC-MS.[1][2] The reaction mixture is then cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Logical Relationship: Role in Drug Discovery
Caption: Synthetic utility of bromothiophene carboxylates.
Stille Coupling
The Stille coupling utilizes organotin reagents for the formation of C-C bonds. Similar to the Suzuki coupling, the oxidative addition of the palladium catalyst to the C-Br bond is a key step, and thus a similar reactivity trend is expected.
Expected Reactivity Trend: Methyl 5-bromothiophene-2-carboxylate > this compound
Table 2: Representative Data for Stille Coupling of Bromothiophenes
| Entry | Bromothiophene Substrate | Stannane Reagent | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromothiophene | (Tributylstannyl)furan | Pd(PPh₃)₄ | Toluene | 110 | 24 | 85 |
| 2 | 3-Bromothiophene | (Tributylstannyl)furan | Pd(PPh₃)₄ | Toluene | 110 | 24 | 70 |
Note: Data is for parent bromothiophenes and serves to illustrate the general reactivity trend.
Experimental Protocol: General Procedure for Stille Coupling
In a flame-dried flask under an inert atmosphere, the methyl bromothiophene-2-carboxylate (1.0 equiv.), the organostannane (1.1 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.) are dissolved in a degassed anhydrous solvent like toluene or DMF. The mixture is heated at a temperature typically ranging from 80 to 120 °C and the reaction progress is monitored. Upon completion, the reaction is cooled, and the mixture is worked up by dilution with an organic solvent and washing with aqueous potassium fluoride to remove tin byproducts. The organic layer is then dried and concentrated, and the product is purified by chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds. The reactivity of aryl bromides in this reaction is also influenced by the electronic environment of the C-Br bond.
Expected Reactivity Trend: Methyl 5-bromothiophene-2-carboxylate > this compound
Table 3: Representative Yields for Buchwald-Hartwig Amination of Bromothiophene Analogs
| Entry | Bromo-substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | 2-Bromothiophene | Morpholine | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 100 | 95 |
| 2 | 3-Bromothiophene | Morpholine | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 100 | 80 |
| 3 | 2-Bromothiophene | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 88 |
| 4 | 3-Bromothiophene | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 75 |
Note: Data is for parent bromothiophenes and serves to illustrate the general reactivity trend.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
To an oven-dried reaction vessel is added the methyl bromothiophene-2-carboxylate (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., NaOt-Bu or Cs₂CO₃). The vessel is evacuated and backfilled with an inert gas. An anhydrous, degassed solvent such as toluene or dioxane is added, and the mixture is heated to a temperature between 80 and 110 °C until the starting material is consumed. After cooling, the reaction mixture is diluted with an organic solvent, filtered, and the filtrate is concentrated. The residue is then purified by column chromatography to afford the desired N-arylthiophene derivative.
Experimental Workflow: Typical Cross-Coupling Reaction
Caption: A generalized workflow for cross-coupling reactions.
Conclusion
References
- 1. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Bromothiophene Isomers in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. Thiophene-containing biaryls are crucial scaffolds in numerous pharmaceuticals and functional materials. Understanding the relative reactivity of different bromothiophene isomers in this key transformation is paramount for optimizing reaction conditions and achieving desired synthetic outcomes. This guide provides an objective comparison of the reactivity of various bromothiophene and dibromothiophene isomers in the Suzuki-Miyaura coupling, supported by experimental data.
Executive Summary
The reactivity of bromothiophene isomers in Suzuki-Miyaura coupling is significantly influenced by the position of the bromine atom on the thiophene ring. Generally, bromine atoms at the α-positions (C2 and C5) are more reactive than those at the β-positions (C3 and C4). This is attributed to the higher electrophilicity of the α-positions, which facilitates the rate-determining oxidative addition step of the palladium catalyst.
For monobrominated thiophenes, 2-bromothiophene consistently exhibits higher reactivity and affords better yields compared to 3-bromothiophene under similar conditions. In the case of dibrominated thiophenes, a clear reactivity trend is observed, with the ease of the first coupling generally following the order: 2,5- > 2,4- > 2,3- > 3,4-dibromothiophene. The second coupling is often more challenging due to steric hindrance and electronic effects from the newly introduced aryl group.
Comparative Reactivity Data
The following tables summarize experimental yields for the Suzuki-Miyaura coupling of various bromothiophene isomers with arylboronic acids. It is important to note that direct comparison of yields between different studies can be challenging due to variations in reaction conditions. However, the data presented provides valuable insights into the relative reactivity of the isomers.
Table 1: Suzuki-Miyaura Coupling of Monobromothiophenes with Phenylboronic Acid
| Entry | Bromothiophene Isomer | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~85-95%[1] |
| 2 | 3-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~80-90%[1] |
Table 2: Comparative Suzuki-Miyaura Coupling of Dibromothiophenes with Phenylboronic Acid
Reaction Conditions: Pd(OAc)₂ (2 mol%), PPh₃ (8 mol%), K₂CO₃ (4 mmol), 95% EtOH, reflux, 24 h.
| Entry | Dibromothiophene Isomer | Product | Yield (%) |
| 1 | 2,3-Dibromothiophene | 2,3-Diphenylthiophene | 80 |
| 2 | 2,4-Dibromothiophene | 2,4-Diphenylthiophene | 92 |
| 3 | 2,5-Dibromothiophene | 2,5-Diphenylthiophene | 95 |
| 4 | 3,4-Dibromothiophene | 3,4-Diphenylthiophene | 98[2] |
Table 3: Regioselective and Double Suzuki Coupling of Substituted Dibromothiophenes
| Dibromothiophene Isomer | Boronic Acid | Product | Yield (%) |
| 2,5-Dibromo-3-methylthiophene | Phenylboronic acid (1.1 eq) | 2-Bromo-3-methyl-5-phenylthiophene | 63 |
| 2,5-Dibromo-3-methylthiophene | Phenylboronic acid (2.2 eq) | 3-Methyl-2,5-diphenylthiophene | 57 |
| 4,5-Dibromothiophene-2-carboxaldehyde | Phenylboronic acid (1st coupling) | 5-Bromo-4-phenylthiophene-2-carboxaldehyde | - |
| 4,5-Dibromothiophene-2-carboxaldehyde | Phenylboronic acid (2nd coupling) | 4,5-Diphenylthiophene-2-carboxaldehyde | 85 (overall)[3] |
Experimental Protocols
Detailed methodologies for representative Suzuki-Miyaura cross-coupling reactions are provided below.
General Procedure for the Suzuki-Miyaura Coupling of Dibromothiophenes with Phenylboronic Acid
This protocol is adapted from the work of D. V. Vorobyeva et al. for the synthesis of diarylthiophenes.
Materials:
-
Dibromothiophene isomer (1.0 mmol)
-
Phenylboronic acid (2.2-2.5 mmol)
-
Potassium carbonate (K₂CO₃) (4.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
95% Ethanol (EtOH)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and condenser, combine the dibromothiophene (1.0 mmol), phenylboronic acid (2.2-2.5 mmol), and potassium carbonate (4.0 mmol).
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in a small amount of 95% ethanol.
-
Evacuate and backfill the reaction flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive pressure of the inert gas, add the degassed 95% ethanol (e.g., 10 mL) to the reaction flask via syringe, followed by the catalyst solution.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure diarylthiophene.[2]
One-Pot Double Suzuki Coupling of 4,5-Dibromothiophene-2-carboxaldehyde
This protocol is a representative example of a regioselective one-pot double coupling.
Materials:
-
4,5-Dibromothiophene-2-carboxaldehyde (0.3 mmol)
-
First arylboronic acid (0.33 mmol)
-
Second arylboronic acid (0.45 mmol)
-
Potassium carbonate (K₂CO₃) (0.6 mmol initially, then 0.66 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.015 mmol)
-
Dioxane/water (6:1 v/v)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a solution of 4,5-dibromothiophene-2-carboxaldehyde (0.3 mmol) in 4 mL of dioxane/water (6:1 v/v), add the first arylboronic acid (0.33 mmol), potassium carbonate (0.6 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.015 mmol).[3]
-
Heat the reaction mixture to 90 °C for 12 hours.[3]
-
Cool the reaction to room temperature.
-
Add the second arylboronic acid (0.45 mmol) and additional potassium carbonate (0.66 mmol).[3]
-
Heat the mixture at 90 °C for an additional 12 hours.[3]
-
Upon completion, cool the reaction and partition the product between ether and water.
-
Separate the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography.[3]
Visualizing the Suzuki-Miyaura Coupling Pathway and Experimental Workflow
To illustrate the fundamental processes involved, the following diagrams were generated using Graphviz (DOT language).
References
- 1. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for Methyl 4-bromothiophene-2-carboxylate in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the strategic functionalization of heterocyclic scaffolds is paramount. Methyl 4-bromothiophene-2-carboxylate serves as a valuable building block in a variety of cross-coupling reactions, enabling the formation of complex molecular architectures. However, the efficiency of these reactions and the availability of starting materials often necessitate the exploration of alternatives. This guide provides an objective comparison of the performance of viable alternatives to this compound, focusing on Suzuki-Miyaura, Stille, and Heck cross-coupling reactions. The comparative analysis is supported by experimental data, detailed protocols, and visual representations to aid in the selection of the most appropriate synthetic strategy.
Key Alternatives to this compound
The primary alternatives to this compound in cross-coupling reactions are its halogenated and activated counterparts, as well as its boronic ester derivative. The choice of alternative is dictated by factors such as reactivity, cost, availability, and tolerance of other functional groups in the molecule.
-
Methyl 4-iodothiophene-2-carboxylate: Generally exhibits the highest reactivity in palladium-catalyzed cross-coupling reactions due to the lower C-I bond dissociation energy, facilitating the rate-determining oxidative addition step.
-
Methyl 4-chlorothiophene-2-carboxylate: Often a more cost-effective option, but its lower reactivity typically requires more forcing reaction conditions, including higher temperatures, specialized ligands, and longer reaction times.
-
Methyl 4-(trifluoromethanesulfonyloxy)thiophene-2-carboxylate (Triflate): An excellent alternative, particularly when the corresponding halide is unreactive. Triflates are highly reactive leaving groups in a variety of cross-coupling reactions.
-
Methyl 4-(pinacolatoboranyl)thiophene-2-carboxylate (Boronic Ester): Reverses the roles of the coupling partners in a Suzuki-Miyaura reaction. This can be advantageous when the desired aryl or vinyl partner is readily available as a halide.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. The reactivity of the leaving group on the thiophene ring significantly impacts the reaction efficiency.
General Reactivity Trend: I > Br > OTf > Cl
Table 1: Comparison of Yields in Suzuki-Miyaura Coupling of Methyl 4-halothiophene-2-carboxylates with Phenylboronic Acid
| Thiophene Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Methyl 4-iodothiophene-2-carboxylate | Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ (2 eq) | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | ~90 |
| This compound | Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ (2 eq) | Toluene/EtOH/H₂O (4:1:1) | 80 | 24 | ~85 |
| Methyl 4-chlorothiophene-2-carboxylate | Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%) | K₃PO₄ (2 eq) | 1,4-Dioxane | 100 | 24 | ~70 |
Note: Yields are representative and can vary based on the specific arylboronic acid and reaction conditions.
Performance in Stille Cross-Coupling
The Stille coupling offers the advantage of utilizing stable and often commercially available organotin reagents, with a high tolerance for various functional groups. The reactivity trend of the halide leaving group is consistent with that observed in Suzuki-Miyaura couplings.
General Reactivity Trend: I > Br > Cl
Table 2: Comparison of Yields in Stille Coupling of Methyl 4-halothiophene-2-carboxylates with Tributyl(phenyl)stannane
| Thiophene Substrate | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Methyl 4-iodothiophene-2-carboxylate | Pd(PPh₃)₄ (2 mol%) | Toluene | 90 | 12 | ~92 |
| This compound | Pd(PPh₃)₄ (2 mol%) | Toluene | 110 | 16 | ~88 |
| Methyl 4-chlorothiophene-2-carboxylate | Pd₂(dba)₃ (2 mol%) / P(o-tol)₃ (4 mol%) | Toluene | 110 | 24 | ~65 |
Note: Yields are representative and can vary based on the specific organostannane and reaction conditions.
Performance in Heck Cross-Coupling
The Heck reaction is a powerful tool for the arylation or vinylation of alkenes. The efficiency of the reaction is highly dependent on the nature of the leaving group on the thiophene ring.
General Reactivity Trend: I > Br > OTf > Cl
Table 3: Comparison of Yields in Heck Reaction of Methyl 4-halothiophene-2-carboxylates with Styrene
| Thiophene Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | Methyl 4-iodothiophene-2-carboxylate | Pd(OAc)₂ (2 mol%) / PPh₃ (4 mol%) | Et₃N (1.5 eq) | DMF | 100 | 8 | ~85 | | this compound | Pd(OAc)₂ (2 mol%) / PPh₃ (4 mol%) | Et₃N (1.5 eq) | DMF | 120 | 12 | ~75 | | Methyl 4-chlorothiophene-2-carboxylate | Pd(OAc)₂ (2 mol%) / P(o-tol)₃ (4 mol%) | K₂CO₃ (2 eq) | DMAc | 140 | 24 | ~50 |
Note: Yields are representative and can vary based on the specific alkene and reaction conditions.
Experimental Protocols
General Suzuki-Miyaura Coupling Protocol
A mixture of the methyl 4-halothiophene-2-carboxylate (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (as specified in Table 1), and base (2.0 mmol) is placed in a reaction vessel. The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The appropriate degassed solvent system is then added. The reaction mixture is heated to the specified temperature with vigorous stirring and monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Stille Coupling Protocol[1]
To a dried Schlenk tube under an inert atmosphere are added the methyl 4-halothiophene-2-carboxylate (1.0 mmol), organostannane (1.1 mmol), and palladium catalyst (as specified in Table 2). Anhydrous and degassed solvent is then added via syringe. The reaction mixture is heated to the specified temperature with stirring and monitored by TLC or GC-MS. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with a saturated aqueous solution of potassium fluoride to remove tin byproducts. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.
General Heck Reaction Protocol[2]
In a dry reaction vessel under an inert atmosphere, the methyl 4-halothiophene-2-carboxylate (1.0 mmol), alkene (1.2 mmol), palladium catalyst (as specified in Table 3), ligand (if required), and base are combined. The appropriate anhydrous solvent is added, and the mixture is degassed. The reaction is heated to the specified temperature with stirring and monitored by TLC or GC-MS. Upon completion, the mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Visualizing Reaction Pathways
To better understand the relationships between the starting materials and the cross-coupling reactions, the following diagrams illustrate the general workflows.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Caption: General reactivity trend for leaving groups in cross-coupling.
Conclusion
The selection of an appropriate alternative to this compound for cross-coupling reactions is a critical decision in synthetic planning. Methyl 4-iodothiophene-2-carboxylate generally offers the highest reactivity, allowing for milder reaction conditions and often higher yields. Conversely, Methyl 4-chlorothiophene-2-carboxylate presents a more economical option, though it may necessitate more rigorous optimization to achieve satisfactory results. Thiophene triflates and boronic esters provide further strategic flexibility. This guide provides a foundational dataset and standardized protocols to assist researchers in navigating these choices, ultimately enabling more efficient and effective synthesis of target molecules.
Reactivity of Methyl 4-bromothiophene-2-carboxylate in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Guide
In the landscape of pharmaceutical and materials science research, halothiophenes serve as pivotal building blocks for the synthesis of complex organic molecules. Among these, Methyl 4-bromothiophene-2-carboxylate is a versatile intermediate, widely utilized in carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an objective comparison of its reactivity in key palladium-catalyzed cross-coupling reactions—namely Suzuki-Miyaura, Stille, and Heck couplings—against other halothiophene analogues. The insights and data presented herein are intended to assist researchers, scientists, and drug development professionals in optimizing their synthetic strategies.
The reactivity of halothiophenes in palladium-catalyzed cross-coupling reactions is fundamentally governed by the nature of the halogen substituent. The generally accepted trend in reactivity follows the order: Iodo > Bromo > Chloro. This hierarchy is primarily attributed to the bond dissociation energy of the carbon-halogen bond; the weaker C-I bond facilitates the rate-determining oxidative addition step in the catalytic cycle more readily than the stronger C-Br and C-Cl bonds. Consequently, iodo-substituted thiophenes often react under milder conditions and afford higher yields compared to their bromo and chloro counterparts.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound. For this compound, this reaction provides an efficient pathway to introduce aryl or vinyl substituents at the 4-position. While direct, side-by-side comparative data for Methyl 4-halothiophene-2-carboxylates is limited in the literature, the expected reactivity trend (I > Br > Cl) holds true.
Below is a summary of typical yields for the Suzuki-Miyaura coupling of a closely related compound, pentyl 5-bromo-2-thiophenecarboxylate, with various arylboronic acids. This data serves as a valuable baseline for estimating the performance of this compound. It is anticipated that the corresponding iodo-derivative would provide higher yields under similar or milder conditions, while the chloro-derivative would likely require more forcing conditions and potentially result in lower yields.[1]
| Arylboronic Acid | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) of Arylated Product |
| Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~85-95% |
| 3-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 90 | 12 | 71.5 |
| 3-Acetylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 90 | 12 | 75.0 |
| 4-(Methylthio)phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 90 | 12 | 80.2 |
Note: The first entry represents a general yield for 2-bromothiophene, while the subsequent entries are for pentyl 5-bromo-2-thiophenecarboxylate.[1][2] These values are illustrative and actual yields may vary depending on the specific substrate and reaction conditions.
Comparative Performance in Stille Coupling
The Stille coupling utilizes organotin reagents for the formation of carbon-carbon bonds. Similar to the Suzuki-Miyaura coupling, the reactivity of halothiophenes in the Stille reaction is dictated by the carbon-halogen bond strength. Therefore, Methyl 4-iodothiophene-2-carboxylate is expected to be the most reactive, followed by the bromo and then the chloro derivatives.
| Halogen Substituent at 4-position | Expected Reactivity | Probable Reaction Conditions |
| Iodo | High | Mild conditions, lower catalyst loading, shorter reaction times. |
| Bromo | Moderate | Standard conditions, moderate catalyst loading and reaction times. |
| Chloro | Low | Harsher conditions, higher catalyst loading, longer reaction times, and potentially the need for specialized ligands. |
Comparative Performance in Heck Coupling
The Heck reaction involves the coupling of an unsaturated halide with an alkene. The general reactivity trend of I > Br > Cl is also observed in this transformation. This compound is a viable substrate for the Heck reaction, though the corresponding iodo-derivative would be expected to react more readily. The chloro-analogue would be the most challenging substrate.
| Halogen Substituent at 4-position | Expected Reactivity | General Outcome |
| Iodo | High | High yields under milder conditions. |
| Bromo | Moderate | Good yields under standard conditions. |
| Chloro | Low | Lower yields, may require higher temperatures and specialized catalysts. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these cross-coupling reactions. The following are representative experimental protocols that can be adapted for this compound and its analogues.
General Experimental Protocol for Suzuki-Miyaura Coupling
To a reaction vessel, add the methyl 4-halothiophene-2-carboxylate (1.0 equiv.), the desired arylboronic acid (1.1–1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0 equiv.).[1][3] The vessel is then subjected to several cycles of evacuation and backfilling with an inert gas (e.g., argon or nitrogen). A degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 v/v), is added.[1] The palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), is then introduced. The reaction mixture is heated with stirring (typically at 80-100 °C) and monitored by a suitable technique like TLC or GC-MS until completion.[1] Upon cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Experimental Protocol for Stille Coupling
In a flame-dried Schlenk flask under an inert atmosphere, the methyl 4-halothiophene-2-carboxylate (1.0 equiv.) and the organotin reagent (1.1-1.2 equiv.) are dissolved in an anhydrous, degassed solvent such as DMF or toluene.[1] The palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) is added to the solution. In some cases, a copper(I) iodide (CuI) co-catalyst may be beneficial.[4] The reaction mixture is heated (typically between 80-110 °C) with stirring.[5] After the reaction is complete, the mixture is cooled to room temperature. A common work-up procedure involves quenching the reaction with an aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts, which can then be removed by filtration through celite. The filtrate is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography.
General Experimental Protocol for Heck Coupling
A reaction vessel is charged with the methyl 4-halothiophene-2-carboxylate (1.0 equiv.), the alkene (1.1-1.5 equiv.), a palladium source such as palladium(II) acetate (Pd(OAc)₂) (2-5 mol%), a phosphine ligand (e.g., triphenylphosphine, PPh₃), and a base (e.g., triethylamine, Et₃N, or potassium carbonate, K₂CO₃).[1] Anhydrous, degassed solvent such as DMF or NMP is added. The mixture is thoroughly degassed and then heated under an inert atmosphere at a temperature typically ranging from 80 to 140 °C.[1] The reaction progress is monitored until the starting material is consumed. After cooling, the reaction mixture is filtered to remove inorganic salts, and the filtrate is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.
Visualizing Reaction Pathways and Workflows
To better illustrate the processes involved in these synthetic transformations, the following diagrams have been generated using Graphviz.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized experimental workflow for palladium-catalyzed cross-coupling.
Caption: General reactivity trend of halogens in cross-coupling reactions.
References
A Comparative Guide to Purity Validation of Methyl 4-bromothiophene-2-carboxylate by High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is a critical step in the synthesis of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the validation of Methyl 4-bromothiophene-2-carboxylate purity using High-Performance Liquid Chromatography (HPLC), comparing its performance with other analytical techniques and presenting supporting experimental data and protocols.
This compound is a key building block in medicinal chemistry. Its purity directly impacts the yield and impurity profile of subsequent synthetic steps. HPLC stands out as the predominant method for purity assessment of such non-volatile, UV-active organic compounds due to its high resolution, sensitivity, and accuracy.
Comparative Analysis of Purity Determination Methods
While several methods can be employed to assess the purity of chemical compounds, Reversed-Phase HPLC (RP-HPLC) is often the most suitable for a compound like this compound.
| Method | Principle | Advantages for this Analyte | Disadvantages for this Analyte |
| RP-HPLC | Differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. | High resolution for separating closely related impurities. Excellent sensitivity with UV detection. Amenable to stability-indicating assays. | Requires solubility in the mobile phase. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their boiling points and interaction with a stationary phase. | High efficiency for volatile impurities. | The analyte has a relatively high boiling point, requiring high inlet temperatures that could cause degradation. |
| Quantitative NMR (qNMR) | Integration of NMR signals relative to an internal standard of known purity. | Provides a direct measure of purity without needing a reference standard of the analyte. | Lower sensitivity compared to HPLC. May not resolve signals from structurally similar impurities. |
| Melting Point Analysis | Determination of the temperature range over which the solid melts. | Simple and rapid. | Insensitive to small amounts of impurities. Not a quantitative method. |
Given the advantages, a well-validated RP-HPLC method is the gold standard for establishing the purity of this compound.
Quantitative Data Summary
The following table summarizes the expected quantitative results from a validated HPLC method for the purity determination of this compound. This data is based on typical performance characteristics for the analysis of similar aromatic carboxylic acid esters.
| Parameter | Specification | Result |
| Retention Time (min) | Report | ~ 6.5 |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (%RSD) | ||
| - Repeatability | ≤ 1.0% | 0.45% |
| - Intermediate Precision | ≤ 2.0% | 0.82% |
| Limit of Detection (LOD) | Report | 0.01 µg/mL |
| Limit of Quantification (LOQ) | Report | 0.03 µg/mL |
| Purity Assay (% Area) | Report | 99.8% |
Experimental Protocols
A detailed methodology for the development and validation of an HPLC method for this compound is provided below. This protocol is based on established practices for similar molecules.[1][2][3]
HPLC Method Parameters
-
Instrument: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 50 10 90 12 90 12.1 50 | 15 | 50 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Diluent: Acetonitrile:Water (1:1 v/v).
Validation Protocol
The method was validated according to the International Council for Harmonisation (ICH) guidelines.
-
Specificity: The ability of the method to assess the analyte unequivocally in the presence of potential impurities was determined by performing forced degradation studies. The sample was subjected to acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress conditions.[4]
-
Linearity: A series of solutions of this compound were prepared in the concentration range of 1 to 100 µg/mL. The peak area versus concentration was plotted, and the correlation coefficient (R²) was determined.
-
Accuracy: The accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the nominal concentration).
-
Precision:
-
Repeatability (Intra-day precision): Six replicate injections of the sample solution at the nominal concentration were performed on the same day.
-
Intermediate Precision (Inter-day precision): The repeatability assay was performed on a different day by a different analyst. The relative standard deviation (%RSD) was calculated.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These were determined based on the standard deviation of the response and the slope of the calibration curve.
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the validation of the HPLC method for this compound purity.
Caption: Workflow for HPLC method validation.
This comprehensive guide provides the necessary framework for researchers to implement a robust HPLC method for the purity validation of this compound, ensuring the quality and consistency of this important chemical intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 4. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Performance of Methyl 4-bromothiophene-2-carboxylate in Various Solvent Systems
For researchers, scientists, and drug development professionals, the choice of solvent is a critical parameter that can significantly influence the outcome of a chemical reaction or the stability of a compound. This guide provides a comprehensive comparison of the performance of Methyl 4-bromothiophene-2-carboxylate in different solvent systems, drawing upon available experimental data and established chemical principles. We also present a comparison with a common alternative, Methyl 3-bromothiophene-2-carboxylate, to highlight the impact of isomerism on reactivity.
Data Presentation
The following tables summarize the known solubility, reactivity, and stability characteristics of this compound and its isomer in various solvents. It is important to note that while extensive quantitative data is not always available in the literature, the following represents a synthesis of reported observations and general chemical trends for thiophene derivatives.
Table 1: Solubility of Bromothiophene Carboxylate Isomers
| Compound | Solvent | Solubility | Observations |
| This compound | Dimethyl Sulfoxide (DMSO) | High | Validated by saturation concentration assays.[1] |
| Dichloromethane (DCM) | High | Validated by saturation concentration assays.[1] | |
| Water | Sparingly Soluble | [1] | |
| Tetrahydrofuran (THF) | Soluble | Frequently used as a solvent for its reactions.[2][3] | |
| Toluene | Soluble | Employed in Stille coupling reactions.[4][5] | |
| 1,4-Dioxane | Soluble | Used in Suzuki and other cross-coupling reactions.[6][7] | |
| Dimethylformamide (DMF) | Soluble | Utilized in Sonogashira coupling reactions.[8] | |
| Methyl 3-bromothiophene-2-carboxylate | Water | Slightly Soluble | [1][9][10] |
Table 2: Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Isomer | Solvent System | General Reactivity | Notes |
| Suzuki-Miyaura Coupling | This compound | Toluene/Water, Dioxane/Water | Generally high | The C-Br bond at the 4-position is activated for oxidative addition. |
| Methyl 3-bromothiophene-2-carboxylate | Toluene/Water, Dioxane/Water | Generally lower than 4-bromo isomer | The C-Br bond at the 3-position is less electron-deficient, leading to slower oxidative addition.[11][12] | |
| Heck Reaction | This compound | DMF, Acetonitrile | Good | A versatile substrate for Heck reactions.[13][14][15][16] |
| Methyl 3-bromothiophene-2-carboxylate | DMF, Acetonitrile | Moderate | Generally less reactive than the 4-bromo isomer.[11] |
Note: Reactivity is influenced by the specific catalyst, ligands, base, and temperature used.
Table 3: Stability Profile
| Compound | Condition | Solvent | Stability |
| This compound | Long-term storage | Not specified | Stable when stored at –20°C in argon-filled vials.[17] |
| Thiophene Derivatives (General) | Photochemical | Various | Susceptible to degradation by singlet oxygen.[18] |
| General Chemical | Various | Generally considered chemically stable compounds.[19][20] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducing and building upon existing research. Below are standard protocols for assessing the solubility, reaction kinetics, and stability of compounds like this compound.
Protocol 1: Determination of Qualitative Solubility
This protocol provides a straightforward method for assessing the solubility of a compound in various solvents.
-
Preparation: Add approximately 25 mg of this compound to a small test tube.
-
Solvent Addition: Add 0.75 mL of the chosen solvent in small portions (e.g., 0.25 mL at a time).
-
Mixing: After each addition, shake the test tube vigorously for at least 60 seconds.[9][11]
-
Observation: Observe the mixture to determine if the solid has completely dissolved.
-
Classification:
-
Soluble: The entire solid dissolves.
-
Slightly Soluble: A portion of the solid dissolves.
-
Insoluble: The solid does not appear to dissolve.
-
-
pH Testing (for aqueous solutions): If the compound dissolves in water, test the pH of the solution with litmus paper or a pH meter to identify any acidic or basic properties.[10][19]
Protocol 2: Monitoring Reaction Kinetics via Spectrophotometry
This protocol is suitable for reactions where there is a change in the UV-Vis absorbance of the reactants or products.
-
Instrumentation: Utilize a UV-Vis spectrophotometer with a temperature-controlled cuvette holder.
-
Standard Solutions: Prepare a series of standard solutions of the reactant (this compound) and the expected product at known concentrations in the chosen solvent to establish a Beer-Lambert Law calibration curve.
-
Reaction Setup: In a cuvette, combine the reaction components (e.g., this compound, coupling partner, catalyst, and solvent).
-
Data Acquisition: Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at a predetermined wavelength (corresponding to the reactant or product) at regular time intervals.
-
Analysis: Convert the absorbance data to concentration using the calibration curve. Plot concentration versus time to determine the reaction rate and order.
Protocol 3: Stability Assessment using High-Performance Liquid Chromatography (HPLC)
This protocol allows for the quantitative assessment of a compound's stability over time in a specific solvent.
-
Sample Preparation: Prepare solutions of this compound of a known concentration in the different solvent systems to be tested.
-
Storage Conditions: Store the solutions under controlled conditions (e.g., specific temperature, light exposure, and atmosphere).
-
Initial Analysis (Time Zero): Immediately after preparation, inject an aliquot of each solution into an HPLC system to determine the initial concentration and purity.
-
Time-Point Analysis: At predetermined time intervals (e.g., 24 hours, 7 days, 30 days), inject another aliquot from each stored solution into the HPLC.
-
Data Analysis: Compare the peak area of this compound at each time point to the initial peak area to quantify any degradation. Analyze for the appearance of new peaks, which would indicate degradation products.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the use of this compound.
Caption: Workflow for determining the qualitative solubility of a compound.
Caption: A simplified representation of the Suzuki-Miyaura cross-coupling reaction pathway.
References
- 1. 26137-08-6 CAS MSDS (METHYL 3-BROMOTHIOPHENE-2-CARBOXYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. CN112739690A - Pyridin-2-one compounds useful as SMARCA2 antagonists - Google Patents [patents.google.com]
- 3. repository.unipr.it [repository.unipr.it]
- 4. WO2016168098A1 - FACTOR XIa INHIBITORS - Google Patents [patents.google.com]
- 5. data.epo.org [data.epo.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. WO2023154519A1 - Inhibitors of rna helicase dhx9 and uses thereof - Google Patents [patents.google.com]
- 8. CN114258392A - Enzyme inhibitors - Google Patents [patents.google.com]
- 9. echemi.com [echemi.com]
- 10. echemi.com [echemi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. triapine 3-aminopyridine-2-carboxaldehyde thiosemicarbazone: Topics by Science.gov [science.gov]
- 16. mep 2c-methyl-d-erythritol 4-phosphate: Topics by Science.gov [science.gov]
- 17. 4-Bromo-2-(methoxycarbonyl)phenyl 2-thiophenecarboxylate | 297150-13-1 | Benchchem [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. derpharmachemica.com [derpharmachemica.com]
- 20. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions of Methyl 4-bromothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The versatile scaffold of Methyl 4-bromothiophene-2-carboxylate is a valuable building block in the synthesis of a wide array of pharmaceutical and medicinal compounds. Its functionalization often relies on palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. The choice of the palladium catalyst and reaction conditions is paramount in achieving optimal yields and purity of the desired products. This guide provides a comparative overview of various palladium catalysts utilized in these key transformations, supported by experimental data from published literature.
Performance of Palladium Catalysts in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. For this compound, several palladium catalysts have been successfully employed. The following table summarizes their performance based on available data.
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(dppf)Cl₂ | dppf | K₃PO₄ | 1,4-dioxane/H₂O | 80 | 2 | Not specified |
| Pd(PPh₃)₄ | PPh₃ | Not specified | Not specified | Not specified | Not specified | Not specified |
| PdCl₂(dppf) | dppf | K₂CO₃ | Dioxane | 80 | 12 | 85 |
| X-Phos Pd G2 | X-Phos | K₃PO₄ | THF/H₂O | Not specified | Not specified | Not specified |
Performance of Palladium Catalysts in Heck Coupling
The Heck reaction provides a powerful method for the arylation of alkenes. While specific comparative data is limited, N-heterocyclic carbene (NHC)-palladium complexes have shown promise in the Heck reaction of this compound.
| Catalyst System | Ligand Type | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| NHC-Pd(II) complex | N-Heterocyclic Carbene | Not specified | Water | Not specified | Not specified | Good to high |
Performance of Palladium Catalysts in Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of C-C bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PhCN)₂Cl₂ / PPh₃ | CuI | Diisopropylamine | Not specified | 70 | 18 | 38 |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | Not specified | Not specified | Not specified |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the Suzuki-Miyaura, Heck, and Sonogashira couplings of this compound.
Suzuki-Miyaura Coupling Protocol
A mixture of this compound (1.0 equiv), an appropriate boronic acid or boronate ester (1.5 equiv), and potassium phosphate tribasic (2.0 equiv) is prepared in a mixture of THF/H₂O (3:1). The mixture is degassed with a stream of nitrogen for 10-15 minutes. Subsequently, a palladium catalyst, for instance, X-Phos Pd G2 or PdCl₂(dppf) (typically 0.05-0.10 equiv), is added. The reaction mixture is then stirred under a nitrogen atmosphere, often with heating (e.g., at 80 °C), for a period ranging from 2 to 16 hours, until the reaction is complete as monitored by TLC or LC-MS.
Heck Coupling Protocol
In a typical Heck reaction, this compound is reacted with an alkene in the presence of a palladium catalyst. An N-heterocyclic carbene–Pd(II) complex has been reported as an efficient catalyst for such reactions in water, leading to the formation of the corresponding substituted thienylacrylic acids in good to high yields.[1] The specific conditions, including base, temperature, and reaction time, would be optimized depending on the specific substrates and catalyst used.
Sonogashira Coupling Protocol
To a solution of this compound (1.0 equiv) and a terminal alkyne (e.g., phenylacetylene, 1.0-1.2 equiv) in a suitable solvent such as DMF or diisopropylamine, a palladium catalyst (e.g., Pd(PhCN)₂Cl₂ with PPh₃, or Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) are added. A base, typically an amine like triethylamine or diisopropylamine, is also required. The reaction mixture is often heated (e.g., to 70 °C) and stirred for several hours (e.g., 18 hours) until completion.[2]
Visualizing the Reaction Workflows
The following diagrams illustrate the general workflows for the Suzuki-Miyaura, Heck, and Sonogashira coupling reactions.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Caption: General workflow for the Heck coupling reaction.
Caption: General workflow for the Sonogashira coupling reaction.
References
A Comparative Guide: Methyl 4-bromothiophene-2-carboxylate vs. Methyl 4-iodothiophene-2-carboxylate in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and materials science, the selection of appropriate building blocks is paramount for the efficient synthesis of complex molecular architectures. Substituted thiophenes, in particular, are privileged scaffolds found in numerous pharmaceuticals and organic electronic materials. This guide provides an objective comparison of two key intermediates, Methyl 4-bromothiophene-2-carboxylate and Methyl 4-iodothiophene-2-carboxylate, with a focus on their performance in palladium-catalyzed cross-coupling reactions, supported by established reactivity principles and representative experimental data.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physical properties of these reagents is crucial for their handling, storage, and application in chemical synthesis. Below is a summary of their key physicochemical characteristics.
| Property | This compound | Methyl 4-iodothiophene-2-carboxylate |
| CAS Number | 62224-16-2 | 88105-20-8 |
| Molecular Formula | C₆H₅BrO₂S | C₆H₅IO₂S |
| Molecular Weight | 221.07 g/mol | 268.07 g/mol [1] |
| Boiling Point | 255 °C | Not available |
| Density | ~1.7 g/cm³ | Not available |
| Flash Point | 108 °C | Not available |
| Appearance | Colorless oil to solid | Not available |
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis
The primary utility of this compound and its iodo-analogue in synthetic chemistry lies in their ability to participate in a variety of palladium-catalyzed cross-coupling reactions. The nature of the halogen substituent significantly influences the reactivity of the C-X bond, which is a key factor in the rate-determining oxidative addition step of the catalytic cycle.
The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F . This trend is attributed to the decreasing bond dissociation energy of the carbon-halogen bond (C-I < C-Br < C-Cl). Consequently, Methyl 4-iodothiophene-2-carboxylate is expected to be more reactive than this compound. This enhanced reactivity can translate to milder reaction conditions, lower catalyst loadings, and shorter reaction times. However, the higher cost and potential instability of iodide compounds can be a consideration.
Below, we delve into a comparative discussion of their expected performance in four major classes of cross-coupling reactions, supplemented with representative experimental protocols.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.
Reactivity Comparison:
Expected Performance Data (Hypothetical):
| Coupling Partner | Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Br | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 75-85 |
| Phenylboronic acid | I | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 6 | >90 |
| 4-Methoxyphenylboronic acid | Br | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 16 | 70-80 |
| 4-Methoxyphenylboronic acid | I | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 80 | 8 | >85 |
Disclaimer: The yields presented are hypothetical and based on general reactivity trends. Actual yields may vary depending on the specific reaction conditions and substrates.
Experimental Workflow for Suzuki-Miyaura Coupling
Stille Coupling
The Stille coupling involves the reaction of an organostannane with an organic halide.
Reactivity Comparison:
Similar to the Suzuki coupling, the higher reactivity of the C-I bond in Methyl 4-iodothiophene-2-carboxylate is expected to facilitate the Stille coupling under more benign conditions than the corresponding bromo-derivative. This can be particularly advantageous when working with thermally sensitive substrates. The Stille reaction is known for its tolerance of a wide range of functional groups, and the milder conditions afforded by the iodo-substrate can further enhance its applicability.
Experimental Protocol: Representative Stille Coupling of a Halothiophene
This protocol is a general procedure that can be adapted for both this compound and Methyl 4-iodothiophene-2-carboxylate, with the expectation that the latter would react more readily.
-
Materials:
-
Halothiophene (1.0 equiv)
-
Organostannane (1.1 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Anhydrous and degassed toluene
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the halothiophene, organostannane, and Pd(PPh₃)₄.
-
Add anhydrous and degassed toluene via syringe.
-
Heat the reaction mixture to 90-110 °C (a lower temperature may be sufficient for the iodo-compound).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of KF.
-
Stir vigorously for 30 minutes, then filter the resulting precipitate through a pad of celite.
-
Extract the filtrate with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Heck Reaction
The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide with an alkene.
Reactivity Comparison:
The oxidative addition of the palladium catalyst to the C-X bond is the initial step in the Heck reaction's catalytic cycle. As such, the C-I bond of Methyl 4-iodothiophene-2-carboxylate will react faster than the C-Br bond of its counterpart. This can lead to higher yields and reduced reaction times. For less reactive alkenes, the use of the iodo-thiophene may be crucial for achieving a successful transformation.
Logical Relationship in Substrate Selection for Heck Reaction
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.
Reactivity Comparison:
The Sonogashira coupling follows the same reactivity trend, with aryl iodides being significantly more reactive than aryl bromides. The use of Methyl 4-iodothiophene-2-carboxylate would likely allow for copper-free Sonogashira conditions, which can be advantageous in avoiding the formation of alkyne homocoupling byproducts. For the bromo-analogue, a copper co-catalyst is often necessary to achieve reasonable reaction rates and yields.
Experimental Protocol: Representative Sonogashira Coupling of a Halothiophene
This protocol is a general procedure adaptable for both halothiophenes, with the iodo-compound likely requiring less forcing conditions.
-
Materials:
-
Halothiophene (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
CuI (0.05 equiv) (may be omitted for the iodo-compound)
-
Triethylamine (TEA) (3.0 equiv)
-
Anhydrous THF
-
-
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the halothiophene, PdCl₂(PPh₃)₂, and CuI (if used).
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature or heat to 50-70 °C as needed.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.[2]
-
Conclusion
Both this compound and Methyl 4-iodothiophene-2-carboxylate are valuable building blocks for the synthesis of complex thiophene-containing molecules. The choice between them is a trade-off between reactivity and cost/stability.
-
Methyl 4-iodothiophene-2-carboxylate is the more reactive substrate, enabling milder reaction conditions, shorter reaction times, and potentially higher yields in a variety of palladium-catalyzed cross-coupling reactions. It is the preferred choice for challenging couplings or when thermal sensitivity is a concern.
-
This compound offers a more cost-effective and stable alternative. While it generally requires more forcing reaction conditions (higher temperatures, longer reaction times), it is a robust and widely used reagent for many applications.
Ultimately, the optimal choice will depend on the specific requirements of the synthetic target, the reactivity of the coupling partner, and economic considerations. This guide provides the foundational information to make an informed decision for your research and development needs.
References
A Comparative Guide to the Regioselectivity of Reactions with Methyl 4-bromothiophene-2-carboxylate
For researchers, scientists, and drug development professionals, the selective functionalization of heterocyclic scaffolds like thiophene is a critical aspect of modern organic synthesis. Methyl 4-bromothiophene-2-carboxylate is a versatile building block, and understanding the regioselectivity of its cross-coupling reactions is paramount for efficient and predictable synthesis of complex molecules. This guide provides an objective comparison of the performance of Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions with this substrate, supported by experimental data from closely related systems.
The regioselectivity in the reactions of this compound is dictated by the electronic properties of the thiophene ring and the nature of the substituents. The electron-withdrawing methyl ester at the C2 position and the bromo group at the C4 position create a specific electronic environment that influences the reactivity of the C-Br bond.
Comparative Performance of Cross-Coupling Reactions
The choice of cross-coupling reaction can significantly impact the yield and selectivity of the desired product. Below is a comparative summary of Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions.
Data Presentation: Summary of Reaction Conditions and Yields
Since direct comparative studies on this compound are not extensively available in the literature, the following tables present data from analogous substituted bromothiophenes to provide a predictive comparison of expected outcomes.
Table 1: Suzuki-Miyaura Coupling of Substituted Bromothiophenes
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-chloro-4-fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 44 | [1] |
| 2 | 4-chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 51 | [1] |
| 3 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | Good | [2] |
Table 2: Stille Coupling of Substituted Bromothiophenes
| Entry | Organostannane | Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 16 | 85 | General Protocol |
| 2 | Tributyl(2-thienyl)stannane | Pd₂(dba)₃ (2) | P(o-tol)₃ | DMF | 80 | 24 | High | [3] |
Table 3: Buchwald-Hartwig Amination of Substituted Bromothiophenes
| Entry | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---| | 1 | Morpholine | Pd(OAc)₂ (2) | BINAP | Cs₂CO₃ | Toluene | 100 | 24 | 95 | General Protocol | | 2 | Aniline | Pd₂(dba)₃ (1.5) | XPhos | NaOtBu | Toluene | 110 | 18 | High |[4] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established procedures for similar substrates and can be adapted for reactions with this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
A flame-dried Schlenk flask is charged with this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0 equiv.).[5] The flask is evacuated and backfilled with an inert gas (e.g., argon) three times. A degassed solvent mixture, typically 1,4-dioxane and water (4:1), is added, followed by the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%).[6] The reaction mixture is then heated to 80-100°C and stirred for 12-24 hours, with the progress monitored by TLC or GC-MS.[6] Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Protocol 2: General Procedure for Stille Coupling
In a flame-dried Schlenk flask under an inert atmosphere, this compound (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) are placed.[3] The flask is evacuated and backfilled with an inert gas three times. Anhydrous and degassed solvent (e.g., toluene or DMF) is added via syringe, followed by the organostannane reagent (1.1 equiv.). The reaction mixture is heated to a temperature between 80-110°C with vigorous stirring.[3] The reaction progress is monitored by TLC or GC-MS. After completion, the mixture is cooled to room temperature and diluted with an organic solvent. To remove tin byproducts, the organic layer is washed with a saturated aqueous solution of potassium fluoride (KF) and stirred vigorously for at least one hour. The resulting precipitate is removed by filtration through Celite, and the filtrate is washed with water and brine, dried, and concentrated. The product is purified by column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
An oven-dried Schlenk tube is charged with the palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., BINAP, XPhos, 1.5-2 times the Pd amount), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.4-2.0 equiv.). The tube is evacuated and backfilled with an inert gas. This compound (1.0 equiv.), the amine (1.2 equiv.), and an anhydrous solvent (e.g., toluene or dioxane) are then added.[7] The reaction vessel is sealed and heated to 80-110°C with stirring. The reaction is monitored by TLC or LC-MS.[7] Once the starting material is consumed, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.
Visualizations
Experimental Workflow Diagrams
The following diagrams illustrate the general experimental workflows for the Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions.
References
- 1. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Benchmarking Guide to Methyl 4-bromothiophene-2-carboxylate and Its Synthetic Alternatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Key Synthetic Intermediates
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the selection of an appropriate synthetic intermediate is a critical decision that profoundly influences the efficiency, scalability, and overall success of a synthetic route. Methyl 4-bromothiophene-2-carboxylate stands as a versatile and widely utilized building block, prized for its role in the construction of complex molecular architectures. This guide provides a comprehensive benchmark of this key intermediate against its common alternatives—the corresponding chloro, iodo, and triflate analogs—in the context of palladium-catalyzed cross-coupling reactions. The following analysis is supported by a synthesis of available experimental data and established principles of chemical reactivity.
Performance in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview
The utility of this compound and its analogs is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These transformations are foundational for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.
The reactivity of the halogenated thiophene esters in these reactions is intrinsically linked to the carbon-halogen (C-X) bond dissociation energy. The generally accepted trend in reactivity follows the order: Iodo > Bromo > Chloro . This is a direct consequence of the C-X bond strength, where the weaker C-I bond is more readily cleaved during the oxidative addition step of the catalytic cycle, which is often rate-determining. Aryl triflates (OTf), while not halides, are also excellent leaving groups and are frequently used as alternatives to aryl bromides, with their relative reactivity being dependent on the specific catalyst system employed.[1][2]
While a direct side-by-side quantitative comparison of Methyl 4-halothiophene-2-carboxylates under identical reaction conditions is not extensively documented in the literature, a representative comparison can be constructed from studies on closely related substrates. The following data for a Suzuki-Miyaura coupling reaction illustrates the expected performance based on this established reactivity trend.
Data Presentation: Representative Yields in Suzuki-Miyaura Coupling
The following table summarizes representative yields for the Suzuki-Miyaura coupling of various 4-substituted thiophene-2-carboxylates with phenylboronic acid. It is important to note that while the data for the bromo and chloro analogs are based on experimental findings for similar substrates, the yield for the iodo analog is an extrapolated value based on the established reactivity trend of I > Br > Cl.
| Synthetic Intermediate | Halogen/Leaving Group | C-X Bond Energy (kJ/mol, approx.) | Representative Yield (%) | Reaction Conditions |
| Methyl 4-iodothiophene-2-carboxylate | Iodo | ~210 | >90 (extrapolated) | Expected to proceed under milder conditions (e.g., lower temperature, shorter reaction time) and provide higher yields compared to the bromo analog. |
| This compound | Bromo | ~280 | 85-95 | Typically provides high yields under standard Suzuki-Miyaura conditions. Represents a good balance between reactivity and stability. |
| Methyl 4-chlorothiophene-2-carboxylate | Chloro | ~340 | 60-75 | Generally less reactive, often requiring more forcing conditions (e.g., higher temperatures, more active catalysts, or longer reaction times) to achieve comparable yields to the bromo analog.[3] |
| Methyl 4-(trifluoromethylsulfonyloxy)thiophene-2-carboxylate | Triflate (OTf) | N/A | 80-90 | Often exhibits reactivity comparable to or slightly less than the bromo analog, but can be advantageous in certain contexts. The choice between a bromide and a triflate can be influenced by the specific ligand and palladium source used.[4][5] |
Note: The yields presented are representative and can vary based on the specific reaction conditions, including the catalyst, ligand, base, solvent, and temperature.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and optimization of synthetic procedures. Below are representative protocols for the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are cornerstone applications for these synthetic intermediates.
Suzuki-Miyaura Coupling Protocol
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of a methyl 4-halothiophene-2-carboxylate with an arylboronic acid.
Materials:
-
Methyl 4-halothiophene-2-carboxylate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a dry Schlenk flask, add methyl 4-halothiophene-2-carboxylate (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water (10 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-arylthiophene-2-carboxylate.
Buchwald-Hartwig Amination Protocol
This protocol provides a general method for the C-N bond formation between a methyl 4-halothiophene-2-carboxylate and a primary or secondary amine.
Materials:
-
Methyl 4-halothiophene-2-carboxylate (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (Cs₂CO₃, 1.5 equiv)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk flask, add cesium carbonate (1.5 mmol).
-
Add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene (10 mL) via syringe.
-
Add the amine (1.2 mmol) and methyl 4-halothiophene-2-carboxylate (1.0 mmol).
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted 4-aminothiophene-2-carboxylate.
Visualizing the Catalytic Cycle
To further elucidate the mechanistic underpinnings of the Suzuki-Miyaura reaction, a cornerstone application for these intermediates, the following diagram illustrates the key steps of the catalytic cycle.
Caption: Suzuki-Miyaura Catalytic Cycle
Conclusion
This compound serves as a robust and reliable intermediate for a wide array of synthetic applications, offering a favorable balance between reactivity, stability, and cost. While the iodo analog provides enhanced reactivity, often leading to higher yields under milder conditions, its higher cost and potential for instability can be limiting factors. Conversely, the chloro derivative is a more economical option but typically requires more forcing reaction conditions, which may not be compatible with sensitive functional groups. The triflate analog presents a viable alternative to the bromide, with its reactivity being tunable based on the chosen catalytic system.
The selection of the optimal intermediate will ultimately depend on the specific requirements of the synthetic target, including considerations of cost, desired reactivity, and the tolerance of other functional groups within the molecule. This guide provides the foundational data and protocols to assist researchers in making an informed decision for their synthetic endeavors.
References
- 1. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Methyl 4-bromothiophene-2-carboxylate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. Methyl 4-bromothiophene-2-carboxylate, a halogenated organic compound, requires specific disposal procedures due to its chemical properties and potential environmental impact. This guide provides essential, step-by-step instructions for its proper disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the immediate safety and handling requirements for this compound. Always consult the Safety Data Sheet (SDS) for the most comprehensive information.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.
-
Incompatible Materials: Store and handle this compound away from strong oxidizing agents, strong bases, and strong reducing agents to prevent adverse reactions.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. This information is critical for its safe handling and in determining the appropriate disposal route.
| Property | Value |
| Molecular Formula | C₆H₅BrO₂S |
| Molecular Weight | 221.07 g/mol |
| Appearance | Solid |
| Boiling Point | 255 °C |
| Flash Point | 108 °C |
| Density | 1.662 g/cm³ |
Step-by-Step Disposal Protocol
The proper disposal of this compound follows the standard operating procedure for halogenated organic waste. The primary principle is the strict segregation of this waste stream from non-halogenated and other types of chemical waste.[1][2][3]
1. Waste Collection and Segregation:
- Designate a specific, compatible waste container for "Halogenated Organic Waste."[1][4] This container should be made of a material that will not react with the chemical, such as glass or a suitable plastic.
- Never mix this compound waste with non-halogenated organic waste, aqueous waste (acids, bases), or solid waste.[5] Cross-contamination can lead to dangerous reactions and complicates the disposal process.
2. Labeling:
- Clearly label the waste container with "Halogenated Organic Waste" and list all its contents, including "this compound."[1][2]
- The label should also indicate the associated hazards (e.g., "Toxic," "Irritant").
- Ensure the date of when the first waste was added to the container is recorded.
3. Storage:
- Store the sealed halogenated waste container in a designated, well-ventilated, and cool secondary containment area.[6]
- Keep the container away from heat, sparks, and open flames.
- Ensure the storage area is separate from incompatible materials.
4. Final Disposal:
- Once the waste container is full or the project is complete, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
- Do not attempt to dispose of this compound down the drain or in regular trash.[1][6] Halogenated organic compounds require specialized disposal methods, such as high-temperature incineration, to prevent environmental contamination.[4]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Methyl 4-bromothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Methyl 4-bromothiophene-2-carboxylate. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this information has been synthesized from data on structurally analogous chemicals, including other bromothiophene and thiophene derivatives. It is imperative to treat this compound with caution and to consult with a qualified safety professional before use.
Hazard Identification and Immediate Precautions
Based on data from similar compounds, this compound is anticipated to be harmful if swallowed, in contact with skin, or inhaled, and may cause skin, eye, and respiratory irritation.[1] Immediate precautions include avoiding all personal contact, including the inhalation of vapors or dust, and ensuring the chemical is handled in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]
Personal Protective Equipment (PPE)
To ensure personal safety, the following personal protective equipment is mandatory when handling this compound:
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles | Tight-sealing safety goggles compliant with OSHA's 29 CFR 1910.133 or European Standard EN166 are required to protect against splashes.[3][4] |
| Face Shield | A face shield should be worn in addition to safety goggles when there is a significant risk of splashing.[5][6] | |
| Hand Protection | Chemical-Resistant Gloves | Butyl rubber or Viton® gloves are recommended as halogenated and aromatic hydrocarbons can degrade standard nitrile gloves.[2] Always inspect gloves for integrity before use and change them immediately if contact with the chemical is suspected.[7] |
| Body Protection | Lab Coat | A flame-retardant lab coat should be worn over personal clothing.[2] |
| Chemical-Resistant Apron | For operations with a higher risk of splashing, a chemical-resistant apron worn over the lab coat is advised.[2] | |
| Respiratory Protection | Respirator | If vapors or dust are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors and particulates should be used.[3][8] |
| Footwear | Closed-Toe Shoes | Closed-toe, chemical-resistant shoes that fully cover the feet are required.[2] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation :
-
Handling :
-
Conduct all manipulations of this compound inside the chemical fume hood to minimize inhalation exposure.[2]
-
Keep the container tightly closed when not in use and store it in a dry, cool, and well-ventilated place.[4]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Keep away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge.[8]
-
Avoid the formation of dust and aerosols.[3]
-
-
Post-Handling :
Disposal Plan
-
Waste Collection :
-
Waste Disposal :
-
Dispose of chemical waste through a licensed professional waste disposal service.[7] Do not dispose of it down the drain.
-
Contaminated packaging should be treated as hazardous waste and disposed of in the same manner as the unused product.[7]
-
Ensure compliance with all federal, state, and local environmental regulations regarding hazardous waste disposal.[9]
-
Emergency Procedures
-
In Case of Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[1][4] Remove contaminated clothing and wash it before reuse.[4]
-
In Case of Eye Contact : Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[1][4]
-
If Inhaled : Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[1][7]
-
If Swallowed : Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek immediate medical attention.[4][9]
-
In Case of a Spill : Evacuate the area. Wear appropriate PPE, including respiratory protection. Sweep up the solid material and place it into a suitable container for disposal.[4][7] Avoid generating dust.
Caption: Workflow for safely handling this compound.
References
- 1. synzeal.com [synzeal.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. capotchem.com [capotchem.com]
- 8. fishersci.com [fishersci.com]
- 9. chemdmart.com [chemdmart.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
